Product packaging for Fmoc-Trp(Boc)-OH-13C11,15N2(Cat. No.:)

Fmoc-Trp(Boc)-OH-13C11,15N2

Cat. No.: B15088527
M. Wt: 539.5 g/mol
InChI Key: ADOHASQZJSJZBT-FVSPUPDKSA-N
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Description

Fmoc-Trp(Boc)-OH-13C11,15N2 is a useful research compound. Its molecular formula is C31H30N2O6 and its molecular weight is 539.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N2O6 B15088527 Fmoc-Trp(Boc)-OH-13C11,15N2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30N2O6

Molecular Weight

539.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1/i8+1,9+1,10+1,15+1,16+1,17+1,19+1,20+1,26+1,27+1,28+1,32+1,33+1

InChI Key

ADOHASQZJSJZBT-FVSPUPDKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15N]1[13CH]=[13C]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)[13CH2][13C@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Trp(Boc)-OH-13C11,15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Trp(Boc)-OH and its stable isotope-labeled counterpart, Fmoc-Trp(Boc)-OH-13C11,15N2, focusing on their molecular weights, the methodologies for their determination, and their applications in advanced scientific research.

Core Compound Data

The precise molecular weight of these compounds is fundamental to their application, particularly in quantitative proteomics and peptide synthesis. The integration of stable isotopes results in a defined mass shift, which is critical for mass spectrometry-based analyses.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Fmoc-Trp(Boc)-OHC₃₁H₃₀N₂O₆526.58[][2][3]
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂C₂₀¹³C₁₁H₃₀¹⁵N₂O₆539.49[4][5][6]

Experimental Protocols: Molecular Weight Determination

The definitive method for determining the molecular weight of protected amino acids and their isotopically labeled analogs is mass spectrometry. This technique offers high accuracy and sensitivity, allowing for the precise measurement of molecular masses.

Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines the general steps for determining the molecular weight of a compound like this compound using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[7][8]

1. Sample Preparation:

  • Dissolution: Dissolve a small amount of the analyte (this compound) in a suitable solvent. The choice of solvent depends on the ionization technique. For ESI, a mixture of water and acetonitrile with a small amount of formic acid is common. For MALDI, the analyte is mixed with a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) that absorbs laser energy.

  • Dilution: Prepare a dilute solution of the analyte, typically in the low micromolar to nanomolar concentration range.

  • Desalting: If the sample contains salts, it is crucial to desalt it prior to mass spectrometry analysis to avoid interference with ionization and signal suppression. This can be done using techniques like solid-phase extraction.

2. Instrument Calibration:

  • Calibrate the mass spectrometer using a standard of known molecular weight that is close to the expected molecular weight of the analyte. This ensures high mass accuracy.

3. Data Acquisition:

  • Ionization:

    • ESI: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

    • MALDI: The analyte-matrix mixture is spotted onto a target plate and allowed to crystallize. The plate is then inserted into the mass spectrometer's vacuum chamber. A pulsed laser is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions with minimal fragmentation.[9]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

4. Data Analysis:

  • The molecular weight of the compound is determined from the m/z value of the most abundant isotopic peak in the mass spectrum. For singly charged ions, the m/z value is equivalent to the molecular weight. For multiply charged ions, which are common in ESI, the molecular weight can be calculated from the m/z values of the different charge states. High-resolution mass spectrometers can provide mass accuracy to within a few parts per million (ppm).[10]

Applications and Workflows

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(Boc)-OH is a critical reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for peptides containing both tryptophan and arginine. The Boc protecting group on the indole nitrogen of tryptophan prevents side reactions during the acidic cleavage step, leading to higher purity and yield of the final peptide.[2][4][11]

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Couple first Fmoc-AA-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Fmoc-Trp(Boc)-OH Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 CouplingN Repeat Coupling & Deprotection Cycles Wash4->CouplingN Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) CouplingN->Cleavage Peptide Purified Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Quantitative Proteomics using Stable Isotope Labeling

This compound is an ideal reagent for use in quantitative proteomics studies, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In this approach, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) amino acid. This leads to the incorporation of the respective amino acid into all newly synthesized proteins. When the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the relative abundance of a protein between the two samples can be accurately quantified by comparing the signal intensities of the peptide pairs that differ only by the mass of the incorporated stable isotopes.[][12]

SILAC_Workflow cluster_light Control Sample cluster_heavy Experimental Sample Light_Culture Cell Culture (Light Amino Acids) Light_Proteins Protein Extraction Light_Culture->Light_Proteins Combine Combine Samples Light_Proteins->Combine Heavy_Culture Cell Culture (Heavy Amino Acids, e.g., ¹³C, ¹⁵N) Heavy_Proteins Protein Extraction Heavy_Culture->Heavy_Proteins Heavy_Proteins->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

References

Applications of 13C and 15N Labeled Tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid critical for protein synthesis and serves as a precursor to a host of bioactive molecules that regulate pivotal physiological processes, including immune responses and neurotransmission.[1] Its metabolism is primarily funneled through three main routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely dependent on gut microbiota.[1] The vast majority, over 95%, of free tryptophan is catabolized via the kynurenine pathway, making it a central focus in biomedical research.[1][2]

Stable isotope-labeled tryptophan, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool for quantitatively interrogating these complex metabolic networks. By introducing tryptophan molecules in which specific atoms have been replaced with their heavier, non-radioactive isotopes, researchers can trace their journey through various biochemical transformations. This technique, known as stable isotope tracing or metabolic flux analysis, allows for the precise measurement of the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular activity that is unattainable through the measurement of static metabolite concentrations alone. This guide details the core applications, experimental methodologies, and data interpretation associated with the use of ¹³C and ¹⁵N labeled tryptophan.

Core Applications

The use of ¹³C and ¹⁵N labeled tryptophan provides a powerful lens to examine cellular and systemic metabolism, with primary applications in metabolic flux analysis and protein turnover studies.

  • Metabolic Flux Analysis (MFA): ¹³C-labeled tryptophan is a cornerstone of MFA studies aimed at quantifying the activity of the kynurenine and serotonin pathways.[1][2] By measuring the rate of incorporation of ¹³C atoms into downstream metabolites, researchers can determine the flux through key enzymes like Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway.[1] This is particularly crucial in fields like oncology and immunology, where dysregulation of the kynurenine pathway is a known mechanism of immune evasion in tumors.

  • Protein Synthesis and Turnover Studies: ¹⁵N-labeled tryptophan, often as part of a mixture of ¹⁵N-labeled amino acids, is used to measure the synthesis and degradation rates of proteins.[3] In dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or in vivo labeling experiments, the rate at which heavy nitrogen is incorporated into the proteome provides a direct measure of protein synthesis, while the rate of its disappearance following a switch to unlabeled media reflects the degradation rate. These studies are critical for understanding protein homeostasis in various physiological and pathological states.

  • Diagnostic and Clinical Biomarker Discovery: Isotope-based tests, such as the ¹³C-Tryptophan Breath Test, offer non-invasive methods to assess whole-body tryptophan metabolism.[1][4] These tests can identify alterations in metabolic pathways associated with diseases like major depressive disorder, providing potential diagnostic biomarkers and insights into pathophysiology.[1][4]

Key Metabolic Pathways of Tryptophan

Tryptophan's metabolic fate is primarily decided by two major pathways, each leading to functionally distinct molecules.

  • The Kynurenine Pathway: Accounting for approximately 95% of tryptophan degradation, this pathway is initiated by the enzymes IDO1 and TDO.[1][2] It produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, before ultimately contributing to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1]

  • The Serotonin Pathway: While accounting for only about 1% of tryptophan metabolism, this pathway is vital for neuroscience.[2] It leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[1]

Below is a diagram illustrating the major metabolic fates of Tryptophan.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway (~1%) TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO O2 TPH TPH TRP->TPH KYN Kynurenine IDO_TDO->KYN KYNA Kynurenic Acid KYN->KYNA KATs 3HK 3-Hydroxykynurenine KYN->3HK KMO QUIN Quinolinic Acid 3HK->QUIN NAD NAD+ QUIN->NAD 5HTP 5-Hydroxytryptophan TPH->5HTP SER Serotonin 5HTP->SER MEL Melatonin SER->MEL

Tryptophan's major metabolic pathways.

Quantitative Data Presentation

Stable isotope tracing allows for precise quantification of metabolic shifts. The following tables summarize quantitative data from studies utilizing labeled tryptophan.

Table 1: ¹³C-Tryptophan Breath Test Results in Major Depressive Disorder (MDD)

This table presents data from a study assessing kynurenine pathway activity in patients with MDD compared to healthy controls using an oral administration of 150 mg of L-[1-¹³C]tryptophan. The exhaled ¹³CO₂/¹²CO₂ ratio was monitored for 180 minutes.[1][4]

ParameterHealthy Controls (n=24)MDD Patients (n=18)p-value
Cₘₐₓ (%) 3.5 ± 1.25.2 ± 2.20.002
Tₘₐₓ (min) 77.5 ± 21.377.5 ± 25.40.58
AUC (%*min) 358.8 ± 123.0525.6 ± 223.10.008
CRR₀₋₁₈₀ (%) 1.8 ± 0.62.7 ± 1.10.004

Data are presented as mean ± standard deviation. Cₘₐₓ: maximal Δ¹³CO₂; Tₘₐₓ: time to reach Cₘₐₓ; AUC: area under the Δ¹³CO₂-time curve; CRR₀₋₁₈₀: cumulative recovery rate during the 180 min test. P-values indicate significant increases in kynurenine pathway metabolism in the MDD group.[1][4]

Table 2: Representative In Vivo Protein Half-Lives in Mouse Tissues

This table shows a selection of protein half-lives determined in various mouse tissues using stable isotope labeling with a diet containing ¹³C₆, ¹⁵N₂-lysine. This method allows for the determination of tissue- and protein-specific turnover rates.

ProteinTissueHalf-Life (Days)
Anxa6 Adrenal Gland7.4
Myh4 Skeletal Muscle33.1
Myh4 Mucosa5.1
Col1a1 Aorta117.4
Col1a1 Skin33.1
Alb Liver2.5
Hba Blood20.9

Data adapted from a comprehensive atlas of protein turnover rates in mouse tissues. Half-lives represent the time required for 50% of the protein pool to be replaced. These values highlight the vast dynamic range of protein stability across different tissues.

Detailed Experimental Protocols

The following sections provide detailed methodologies for typical experiments utilizing labeled tryptophan.

Protocol 1: In Vitro ¹³C-Tryptophan Metabolic Flux Analysis

This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled tryptophan through the kynurenine pathway in cultured mammalian cells using LC-MS/MS.

1. Cell Culture and Seeding:

  • Culture mammalian cells (e.g., cancer cell lines, immune cells) in standard growth medium to ~80% confluency.
  • Seed cells into multi-well plates (e.g., 6-well plates) at a density that will allow for reaching ~75-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight.

2. Preparation of Labeling Medium:

  • Prepare custom cell culture medium that is identical to the standard growth medium but lacks tryptophan.
  • Supplement this medium with a known concentration of ¹³C-labeled tryptophan (e.g., U-¹³C₁₁,¹⁵N₂-L-tryptophan). The concentration should be similar to that in the standard medium to avoid metabolic artifacts.
  • Ensure all other components, including dialyzed fetal bovine serum (if required), are present.

3. Isotope Labeling:

  • Aspirate the standard growth medium from the cell culture plates.
  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed ¹³C-tryptophan labeling medium to the cells.
  • Incubate the cells for a specific duration. The time required to reach isotopic steady state varies by pathway; for the TCA cycle and related amino acid metabolism, 2-24 hours is a typical range.[1] A time-course experiment is recommended to determine the optimal labeling time.

4. Metabolite Extraction:

  • At the end of the labeling period, rapidly aspirate the medium.
  • Immediately place the plate on dry ice and add a pre-chilled extraction solvent, typically 80% methanol in water, to quench all enzymatic activity.[5]
  • Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.[5]
  • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[5]
  • Centrifuge the samples at high speed (e.g., >13,000 g) for 10-15 minutes at 4°C to pellet protein and cell debris.[5]
  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

5. Sample Analysis by LC-MS/MS:

  • Dry the metabolite extract, for example, using a vacuum concentrator.
  • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
  • Inject the sample into an LC-MS/MS system.
  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Example Gradient: Start at 2% B, ramp to 50% B over 2 minutes, then to 100% B over 2 minutes, hold for 1 minute, and re-equilibrate at 2% B.[6]
  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
  • Define MRM transitions for the unlabeled (light) and ¹³C-labeled (heavy) versions of tryptophan and its key metabolites (e.g., kynurenine).
  • Example MRM Transitions (Q1/Q3):
  • Tryptophan: 205.2 / 146.2[6]
  • Kynurenine: 209.1 / 94.1[6]
  • ¹³C₁₁-Kynurenine: 220.1 / 105.1 (Predicted, requires empirical optimization)
  • 3-Hydroxykynurenine: 225.1 / 110.0[6]

6. Data Analysis:

  • Integrate the peak areas for each light and heavy isotopologue.
  • Correct for the natural abundance of ¹³C.
  • Calculate the fractional enrichment of ¹³C in each metabolite pool.
  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate pathway fluxes.

Protocol 2: In Vivo Protein Turnover Analysis using ¹⁵N-Labeling

This protocol describes a method for measuring protein turnover rates in a mouse model by switching from a ¹⁵N-labeled diet to an unlabeled diet.

1. Animal Labeling:

  • Acclimate mice to a specialized diet.
  • Provide mice with a diet where the sole protein or amino acid source (e.g., spirulina or a specific amino acid like lysine) is fully labeled with ¹⁵N.[3]
  • Maintain mice on this diet for an extended period (e.g., two generations) to achieve high (>95%) and uniform ¹⁵N enrichment across all tissues, including those with slow protein turnover like the brain.[3]

2. Chase Period:

  • At time zero (t=0), switch the mice from the ¹⁵N-labeled diet to an identical diet containing only natural abundance (¹⁴N) amino acids.
  • Harvest tissues from cohorts of mice at various time points after the diet switch (e.g., 0, 3, 7, 14, 30, 60 days).
  • Flash-freeze the collected tissues immediately in liquid nitrogen and store at -80°C.

3. Protein Extraction and Digestion:

  • Homogenize the frozen tissue samples in a suitable lysis buffer containing protease inhibitors.
  • Quantify the total protein concentration (e.g., using a Bradford or BCA assay).
  • Take a fixed amount of protein from each sample (e.g., 100 µg).
  • Perform in-solution or filter-aided sample preparation (FASP) digestion. This involves:
  • Reduction of disulfide bonds (e.g., with DTT).
  • Alkylation of free cysteines (e.g., with iodoacetamide).
  • Digestion with a protease (e.g., Trypsin or Lys-C) overnight to generate peptides.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
  • The LC system separates the complex peptide mixture over a long gradient (e.g., 90-120 minutes).
  • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, acquiring high-resolution MS1 scans followed by MS2 fragmentation scans of the most abundant precursor ions.

5. Data Analysis and Turnover Calculation:

  • Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of the "heavy" (¹⁵N-containing) and "light" (¹⁴N-containing) versions of each peptide at every time point.
  • The fraction of the heavy form remaining at time t is calculated as: Fraction Heavy = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light)).
  • Fit the decay of the "Fraction Heavy" over time for each protein to a one-phase exponential decay model: Y = (Y0 - Plateau) * exp(-K * x) + Plateau.
  • The degradation rate constant (kdeg) is determined from the fit.
  • Calculate the protein half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k_deg.

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex biological and experimental processes.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase arrow arrow Labeling 1. Isotope Labeling (e.g., ¹³C-Tryptophan in media or ¹⁵N diet in vivo) Quenching 2. Quenching & Harvesting (e.g., Cold Methanol / Flash Freezing) Labeling->Quenching Extraction 3. Extraction (e.g., Protein Precipitation / Homogenization) Quenching->Extraction LCMS 4. LC-MS/MS Analysis (Separation & Detection) Extraction->LCMS DataProc 5. Data Processing (Peak Integration & ID) LCMS->DataProc Modeling 6. Modeling & Flux Calculation (Software-based analysis) DataProc->Modeling Result Result (Metabolic Fluxes / Protein Turnover Rates) Modeling->Result

General workflow for stable isotope tracing.

Conclusion

The application of ¹³C and ¹⁵N labeled tryptophan has fundamentally advanced our ability to probe the complexities of metabolism and protein dynamics. These stable isotope tracers enable precise, quantitative measurements of pathway fluxes and protein turnover rates, offering insights into cellular function in both health and disease. From elucidating the role of the kynurenine pathway in cancer immunity to identifying metabolic biomarkers for neurological disorders and defining the lifespan of proteins in various tissues, labeled tryptophan is a versatile and powerful tool. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to leverage these techniques in their own investigations, paving the way for new discoveries and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides intended for advanced analytical studies. The incorporation of ¹³C and ¹⁵N isotopes into the tryptophan residue provides a powerful tool for quantitative proteomics, metabolic profiling, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[][2] The Fmoc group on the α-amine allows for its use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy, while the Boc group protects the indole side chain of tryptophan, preventing unwanted side reactions during synthesis.[3][4] These application notes provide detailed protocols for the efficient and successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into synthetic peptides.

Applications

The use of peptides containing ¹³C and ¹⁵N labeled tryptophan offers significant advantages in various research and development areas:

  • Quantitative Proteomics: Peptides labeled with stable isotopes serve as internal standards in mass spectrometry-based quantification, enabling precise measurement of protein expression levels.[2][5]

  • NMR Spectroscopy: The magnetic properties of ¹³C and ¹⁵N nuclei allow for advanced NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[6]

  • Metabolic Labeling and Flux Analysis: Tracking the incorporation of labeled amino acids into proteins provides insights into metabolic pathways and protein turnover rates.[]

  • Drug Discovery and Development: Labeled peptides can be used in binding assays and to study drug-target interactions with high sensitivity and specificity.

Experimental Protocols

The following protocols outline the key steps for the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.

  • For C-terminal acids: Wang resin or 2-Chlorotrityl chloride resin are commonly used.[7]

  • For C-terminal amides: Rink Amide resin or PAL resin are suitable choices.[8][9]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol: Fmoc Group Removal

  • Add a 20% solution of piperidine in DMF to the swollen resin.[10][11]

  • Agitate the mixture for 5-10 minutes at room temperature.[7]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This is the core step where the labeled tryptophan is incorporated into the peptide sequence. The use of a coupling agent is necessary to activate the carboxylic acid group of the amino acid.

Protocol: Amino Acid Coupling

  • Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[12][13]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[12]

  • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.

  • After the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.

Repetitive Cycles

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes all side-chain protecting groups, including the Boc group from the tryptophan residue.

Protocol: Cleavage and Global Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen or under vacuum.[14]

  • Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this cocktail protect the tryptophan indole ring from re-attachment of carbocations generated during deprotection.[14]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final labeled peptide should be confirmed by mass spectrometry and analytical HPLC.

Data Presentation

ParameterRecommended Value/RangeNotes
Resin Swelling Time30-60 minutesEssential for optimal reaction kinetics.
Fmoc Deprotection Reagent20% Piperidine in DMFA widely used and effective reagent.[10][11]
Fmoc Deprotection Time2 x 5-10 minutesTwo shorter treatments are generally more effective than one long one.
Amino Acid Equivalents3-5Relative to the resin loading capacity.
Coupling Agent Equivalents0.95 (relative to amino acid)Common choices include HBTU, HATU, DIC/HOBt.[12]
Base (DIPEA) Equivalents2 (relative to amino acid)
Coupling Time1-2 hoursReaction completion should be monitored (e.g., Kaiser test).[12]
Cleavage CocktailReagent K (TFA/H₂O/Phenol/Thioanisole/EDT)Specifically recommended for Trp-containing peptides to prevent side reactions.[14]
Cleavage Time2-4 hours

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling 3. Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat 4. Repeat Steps 2 & 3 for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Cleavage 5. Final Cleavage & Deprotection Repeat->Final_Cleavage Final Cycle Purification 6. Purification & Analysis Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reaction cluster_reactants Reactants cluster_resin Resin-Bound Peptide Fmoc_AA Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Carboxylic Acid Activated_AA Activated Amino Acid (Active Ester Intermediate) Fmoc_AA->Activated_AA Activation Coupling_Agent Coupling Agent (e.g., HBTU, HATU) Coupling_Agent->Activated_AA Activation Base Base (DIPEA) Base->Activated_AA Activation Deprotected_Resin Resin-Peptide Free N-terminus Coupled_Peptide Resin-Peptide-Trp(Boc) Extended Peptide Chain Deprotected_Resin->Coupled_Peptide Coupling Activated_AA->Coupled_Peptide Coupling

Caption: Amino acid activation and coupling step in SPPS.

Cleavage_Deprotection Peptide_Resin Fully Protected Peptide on Resin Cleavage_Step Cleavage & Global Deprotection (2-4 hours, RT) Peptide_Resin->Cleavage_Step Cleavage_Cocktail Cleavage Cocktail (e.g., Reagent K) Cleavage_Cocktail->Cleavage_Step Filtration Filtration Cleavage_Step->Filtration Precipitation Precipitation with Cold Ether Filtration->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Labeled Peptide Purification->Final_Peptide

Caption: Final cleavage and deprotection workflow.

References

Application Notes and Protocols: Incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable isotope-labeled peptides are indispensable tools in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry-based assays.[1][] The Absolute Quantification (AQUA) method, for instance, utilizes synthetic peptides with incorporated stable isotopes to precisely determine protein concentrations in complex biological samples.[1] This document provides a detailed protocol for the incorporation of the isotopically labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, into custom peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of tryptophan where the indole ring and the backbone are enriched with eleven ¹³C atoms and two ¹⁵N atoms. The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the indole side chain is protected by the acid-labile tert-Butoxycarbonyl (Boc) group.[3][4] This dual protection scheme is fully compatible with the widely used Fmoc/tBu orthogonal synthesis strategy.[5][6] The Boc group on the tryptophan side chain is crucial for preventing modification of the electron-rich indole ring by cationic species generated during the final acid-mediated cleavage step.[7][8]

Experimental Protocols

Materials and Reagents

The following is a general list of materials and reagents required. Specific quantities will vary based on the synthesis scale.

Reagent/MaterialPurposeGrade
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂Labeled Amino AcidSynthesis Grade (>99% isotopic enrichment)
Other Fmoc-amino acidsPeptide Building BlocksSynthesis Grade
Rink Amide or Wang ResinSolid Support100-200 mesh, ~0.5-1.0 mmol/g loading
N,N-Dimethylformamide (DMF)SolventPeptide Synthesis Grade
Dichloromethane (DCM)SolventACS Grade
PiperidineFmoc Deprotection ReagentACS Grade
HBTU/HATU/TBTUCoupling ActivatorSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Base for CouplingPeptide Synthesis Grade
Trifluoroacetic acid (TFA)Cleavage and DeprotectionReagent Grade
Triisopropylsilane (TIS)ScavengerReagent Grade
1,2-Ethanedithiol (EDT)ScavengerReagent Grade
Diethyl ether or MTBEPeptide PrecipitationACS Grade
Acetonitrile (ACN)HPLC SolventHPLC Grade
WaterHPLC SolventHPLC Grade
Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminus and proceeding to the N-terminus.[8][9]

SPPS_Workflow start Start: Resin Selection (e.g., Rink Amide) swell 1. Resin Swelling (DMF or DCM) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotection Next cycle final_deprotection 6. Final N-terminal Fmoc Deprotection repeat->final_deprotection Final cycle wash3 7. Wash & Dry Resin final_deprotection->wash3 cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) wash3->cleavage precipitation 9. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification analysis 11. Analysis (LC-MS, MALDI-TOF) purification->analysis end End: Lyophilized Labeled Peptide analysis->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Synthesis Steps
  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale) into a reaction vessel.[10]

  • Swell the resin in DMF for 1 hour.[10]

  • Drain the DMF.

  • Perform the first Fmoc deprotection by adding 20% (v/v) piperidine in DMF and agitating for 20-30 minutes.[4]

  • Drain and wash the resin thoroughly with DMF (5-7 times).

  • For coupling the first amino acid (the C-terminal residue), pre-activate it by dissolving 3-5 equivalents of the Fmoc-amino acid and an equimolar amount of activator (e.g., HBTU) in DMF. Add 2 equivalents of DIPEA per equivalent of activator.[11]

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[12]

  • Confirm coupling completion with a Kaiser test (should be negative).

  • Drain and wash the resin with DMF.

This step follows the general coupling cycle.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 20-30 minutes.[4] The deprotection mechanism involves a β-elimination reaction.[13]

  • Wash: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • Prepare the activation solution: In a separate vial, dissolve 3 equivalents of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and 2.9 equivalents of HBTU (or another suitable activator) in DMF.

    • Add 6 equivalents of DIPEA to the activation solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel for 1.5 to 4 hours at room temperature.

  • Wash: Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a Kaiser test to ensure the reaction has gone to completion (a negative test indicates a complete reaction).

Repeat the deprotection, wash, and coupling steps for all subsequent amino acids in the sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above. Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Cleavage and Global Deprotection

Cleavage from the resin and removal of all acid-labile side-chain protecting groups (including the Boc group on tryptophan) occurs simultaneously using a strong acid cocktail.[14] The choice of scavengers is critical to prevent alkylation of the sensitive tryptophan indole ring.[7][14]

Cleavage_Reaction cluster_reactants Reactants cluster_products Products PeptideResin Dried Peptide-Resin (Fmoc-deprotected, side-chains protected) ReactionVessel Reaction (1-4 hours, RT) PeptideResin->ReactionVessel TFA_Cocktail Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->ReactionVessel CrudePeptide Crude Labeled Peptide (fully deprotected) ReactionVessel->CrudePeptide SpentResin Spent Resin ReactionVessel->SpentResin Byproducts Scavenged Cations & Protecting Group Fragments ReactionVessel->Byproducts

Caption: Schematic of the cleavage and global deprotection step.

Recommended Cleavage Cocktail for Trp-containing Peptides (Reagent K): [14][15]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh. For every 1 gram of resin, use approximately 10-15 mL of the cocktail.[14]

  • Add the cocktail to the resin and agitate at room temperature for 2-4 hours. Note: To minimize potential side reactions with tryptophan, cleavage time should be kept to the minimum necessary for complete deprotection.[7]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Typical Synthesis and Purification Parameters
ParameterTypical Value/RangeNotes
Synthesis Scale0.05 - 0.25 mmolStandard laboratory scale.
Amino Acid Excess3 - 5 equivalentsEnsures high coupling efficiency.
Coupling Time1.5 - 4 hoursSequence-dependent; can be monitored by Kaiser test.
Fmoc Deprotection Time20 - 30 minutesStandard for 20% piperidine in DMF.
Cleavage Time2 - 4 hoursMinimize time for Trp-containing peptides.[7]
Crude Peptide Purity50 - 80%Varies greatly with peptide length and sequence.
Final Purity (Post-HPLC)>95%Target for most applications.[16]
Isotopic Incorporation>99%Expected for chemically synthesized peptides using enriched amino acids.[1]

Purification and Analysis

Peptide Purification by RP-HPLC

Crude synthetic peptides must be purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to remove impurities such as truncated or deletion sequences.[9][17]

Protocol:

  • Solubilization: Dissolve the crude peptide in a suitable solvent, often a small amount of the initial HPLC mobile phase (e.g., 5-10% ACN in water with 0.1% TFA).

  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from low to high percentage of Solvent B to elute the peptide. A typical scouting gradient is 5-95% B over 30-60 minutes.[9][18]

  • Detection: Monitor the elution profile at 215-220 nm, which corresponds to the peptide bond absorbance.[19]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Pooling: Analyze the purity of each collected fraction by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level (e.g., >95%).[16]

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.[18]

Quality Control by Mass Spectrometry

Mass spectrometry (MS) is essential to confirm the identity of the synthesized peptide and verify the successful incorporation of the ¹³C and ¹⁵N labels.

Protocol:

  • Prepare a dilute solution of the purified peptide.

  • Analyze the sample using MALDI-TOF or ESI-LC-MS.

  • Verification: Compare the observed molecular weight with the theoretical molecular weight calculated for the peptide containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The mass difference compared to the unlabeled peptide should correspond to the number of incorporated heavy atoms.

  • Purity Assessment: The mass spectrum will also reveal the presence of any peptide-related impurities. High-resolution MS can be used to analyze the isotopic distribution and confirm the enrichment level.[20][21]

Table 2: Expected Mass Shifts for Labeled Tryptophan
IsotopeNatural Abundance Mass (Da)Labeled Mass (Da)Mass Increase (Da)
¹²C12.0000
¹³C13.0034
¹⁴N14.0031
¹⁵N15.0001
Unlabeled Trp Residue (C₁₁H₁₀N₂)186.0793
Labeled Trp Residue (¹³C₁₁H₁₀¹⁵N₂)199.0830+13.0037

References

Application Notes and Protocols for the Deprotection of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides and proteins in various research and development applications. The isotopic labeling provides a powerful tool for quantitative proteomics, metabolic studies, and the elucidation of drug mechanisms of action without the need for radioactive materials.[1][][3] The use of both Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection and Boc (tert-butyloxycarbonyl) for indole side-chain protection offers an orthogonal strategy essential for modern solid-phase peptide synthesis (SPPS).[4]

The Boc group on the tryptophan indole is particularly important as it minimizes side reactions during the acidic conditions of cleavage from the resin, especially in sequences containing arginine.[5][6] This document provides detailed protocols for the sequential deprotection of the Fmoc and Boc groups from Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ during SPPS. The chemical reactivity of the isotopically labeled amino acid is identical to its unlabeled counterpart; therefore, the following protocols are applicable to both.

Deprotection Strategies: An Overview

The deprotection of Fmoc-Trp(Boc)-OH involves a two-stage process that is fundamental to its application in SPPS:

  • Fmoc Group Removal: This is a repetitive step performed after each amino acid coupling. It is achieved under basic conditions, typically using piperidine, to expose the α-amino group for the subsequent coupling reaction.[7]

  • Boc Group and Resin Cleavage: This is the final step where the synthesized peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including the Boc group on the tryptophan, are removed. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[8]

The following sections provide detailed protocols and quantitative data for these deprotection methods.

Data Presentation: Comparison of Deprotection Methods

Protecting GroupReagent(s)ConcentrationReaction TimeTemperatureTypical EfficiencyKey Considerations
Fmoc Piperidine in DMF20% (v/v)2-10 minutesRoom Temperature>99%Standard and widely used.[9] Can cause aspartimide formation in sensitive sequences.[6]
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)1-5 minutesRoom Temperature>99%Faster than piperidine alone.[9][10] Useful for sterically hindered couplings. DBU is non-nucleophilic.[10]
Boc TFA/DCM25-50% (v/v)30-120 minutesRoom Temperature>95%Standard for Boc deprotection in solution phase.[11] Not typically used for final cleavage in Fmoc-SPPS.
TFA/H₂O/TIS95:2.5:2.5 (v/v)1-3 hoursRoom Temperature>90%A common "cleavage cocktail" for final deprotection and resin cleavage. TIS acts as a scavenger.
Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)82.5:5:5:5:2.5 (v/v)1-4 hoursRoom Temperature>90%A more robust cleavage cocktail with multiple scavengers to prevent side reactions, especially with Cys, Met, and Trp.

Experimental Protocols

Protocol 1: Fmoc Group Deprotection

This protocol details the removal of the Nα-Fmoc group from the peptide-resin during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF. To prepare 100 mL, add 20 mL of piperidine to 80 mL of DMF.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[9]

  • Filtration: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5-10 minutes at room temperature.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Cleavage and Boc Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the Boc group from tryptophan.

Materials:

  • Peptide-resin (fully synthesized)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v). Caution: Prepare in a fume hood. TFA is highly corrosive.

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Washing: Wash the resin with DCM (3 times) to remove any residual DMF and then dry the resin under a stream of nitrogen or in vacuo for 15-30 minutes.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling. The resin may change color.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Washing the Precipitate: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic byproducts.[12]

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Deprotection in SPPS

SPPS_Deprotection_Workflow start Start: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ coupled to resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Couple next Fmoc-amino acid fmoc_deprotection->coupling repeat Repeat Cycle coupling->repeat repeat->fmoc_deprotection more residues final_cleavage Final Cleavage & Boc Deprotection (TFA/TIS/H₂O) repeat->final_cleavage last residue purification Purification (RP-HPLC) final_cleavage->purification end End: Isotopically Labeled Peptide purification->end Deprotection_Mechanism cluster_fmoc Fmoc Deprotection (Base) cluster_boc Boc Deprotection & Cleavage (Acid) fmoc_peptide Fmoc-NH-Peptide free_amine H₂N-Peptide (Free Amine) fmoc_peptide->free_amine β-elimination dbf_adduct DBF-Piperidine Adduct fmoc_peptide->dbf_adduct piperidine Piperidine (Base) piperidine->fmoc_peptide boc_trp Peptide-Trp(Boc)-Resin t_butyl_cation t-Butyl Cation (Reactive) boc_trp->t_butyl_cation deprotected_peptide Deprotected Peptide (H-Trp-OH) boc_trp->deprotected_peptide tfa TFA (Acid) tfa->boc_trp trapped_cation Trapped Cation t_butyl_cation->trapped_cation side_reaction Alkylation of Trp (Side Reaction) t_butyl_cation->side_reaction scavenger Scavengers (TIS) scavenger->trapped_cation

References

Application Notes and Protocols for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient incorporation of the isotopically labeled amino acid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). The information presented is intended to enable researchers to optimize coupling conditions, monitor reaction efficiency, and successfully synthesize high-purity, isotopically labeled peptides for use in various research and drug development applications, such as NMR studies and mass spectrometry-based proteomics.[1][2]

Introduction to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in SPPS

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan, labeled with carbon-13 and nitrogen-15 isotopes.[] This stable isotope labeling allows for the sensitive detection and quantification of peptides in complex biological samples.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group protects the indole side chain of tryptophan, preventing unwanted side reactions during peptide synthesis.[4] SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while attached to an insoluble solid support.[5]

Key Considerations for Coupling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

The successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into a growing peptide chain depends on several factors, including the choice of coupling reagents, reaction conditions, and monitoring of the coupling efficiency. Due to the increased molecular weight and potential for subtle electronic effects from the isotopic labels, optimization of standard SPPS protocols may be necessary to achieve high coupling yields.

Coupling Reagents

A variety of coupling reagents can be used to facilitate the formation of the peptide bond. The choice of reagent can impact the reaction rate, efficiency, and the potential for side reactions. Common coupling reagents for Fmoc-SPPS include:

  • Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and improve efficiency.

  • Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents.

For the coupling of the bulky Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, the use of a high-efficiency onium salt-based coupling reagent such as HATU or HCTU is recommended to ensure complete and rapid reaction.

Monitoring Coupling Efficiency

To ensure the complete incorporation of the labeled tryptophan residue, it is crucial to monitor the coupling reaction. Incomplete coupling will lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[6] Several methods can be employed to assess coupling completion:

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling, and a recoupling step is necessary.[7]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free primary amines.

  • Fmoc-Release UV Monitoring: The cleavage of the Fmoc protecting group with a piperidine solution releases dibenzofulvene, which has a strong UV absorbance. By quantifying the amount of Fmoc released after each coupling cycle, the yield of the previous coupling step can be estimated.[8]

Data Presentation: Coupling Efficiency

While specific quantitative data for the coupling efficiency of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is not extensively published, it is generally observed that isotopically labeled and bulky amino acids may require optimized conditions to achieve coupling efficiencies comparable to their unlabeled, smaller counterparts. The following table provides an illustrative comparison of expected coupling efficiencies under standard and optimized conditions.

Amino AcidCoupling ReagentCoupling Time (Standard)Estimated Coupling Efficiency (Standard)Coupling Time (Optimized)Estimated Coupling Efficiency (Optimized)
Fmoc-Ala-OHHBTU/DIEA30 min>99%30 min>99.5%
Fmoc-Trp(Boc)-OHHBTU/DIEA30 min98-99%60 min>99%
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ HATU/DIEA 30 min 97-98% 90-120 min >99%

Note: The data in this table is illustrative and based on general principles of SPPS. Actual coupling efficiencies should be determined experimentally.

Experimental Protocols

Protocol 1: Manual SPPS Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This protocol describes a standard manual procedure for coupling the labeled tryptophan amino acid to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • SPPS reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the resin for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 90-120 minutes at room temperature. A longer coupling time is recommended for the isotopically labeled amino acid to ensure complete reaction.[9]

  • Monitoring Coupling Completion:

    • Take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step with freshly prepared activated amino acid solution.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the Labeled Peptide

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a fume hood.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.[6]

Visualization of Workflows

Experimental Workflow for SPPS Coupling

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_monitoring Monitoring Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Wash1 Wash (DMF & DCM) Deprotect->Wash1 Activate Activate Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ with HATU/DIEA Couple Couple to Resin Activate->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash2 Wash (DMF & DCM) Kaiser->Wash2 Negative next_cycle next_cycle Wash2->next_cycle Proceed to next cycle

Caption: Workflow for the coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in SPPS.

Logical Relationship for Optimizing Coupling Efficiency

Optimization_Logic cluster_factors Factors to Optimize cluster_solutions Potential Solutions Goal Goal: >99% Coupling Efficiency Problem Challenge: Bulky/Labeled Amino Acid Reagent Coupling Reagent Problem->Reagent Time Coupling Time Problem->Time Concentration Reagent Concentration Problem->Concentration Temperature Temperature Problem->Temperature UseHATU Use High-Efficiency Reagent (e.g., HATU) Reagent->UseHATU IncreaseTime Increase Coupling Time (90-120 min) Time->IncreaseTime HigherConc Use Higher Reagent Equivalents Concentration->HigherConc Microwave Microwave-Assisted Synthesis Temperature->Microwave UseHATU->Goal IncreaseTime->Goal HigherConc->Goal Microwave->Goal

Caption: Logical approach to optimizing the coupling of bulky labeled amino acids.

References

Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. Stable isotope-labeled compounds are fundamental tools in mass spectrometry-based quantitative proteomics, providing the internal standards necessary for accurate and reproducible quantification.

This document provides detailed application notes and protocols for the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ , a heavy-isotope-labeled and protected amino acid, in quantitative proteomics workflows. It is important to note that due to the presence of the Fmoc and Boc protecting groups, this reagent is not suitable for direct use in metabolic labeling of cells in culture (e.g., SILAC). Instead, its primary and most effective application is in the synthesis of isotopically labeled peptides , which then serve as internal standards for the absolute quantification of target proteins.

These synthesized heavy peptides, often referred to as "spike-in" standards, are of known concentration and are added to biological samples, such as cell lysates or plasma, during the sample preparation process. By comparing the mass spectrometry signal of the endogenous, "light" peptide (containing naturally abundant isotopes) to the signal of the spiked-in heavy peptide standard, researchers can achieve highly accurate and precise absolute quantification of the target protein.

Application I: Synthesis of a Heavy-Labeled Tryptophan-Containing Peptide Standard

The primary application of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is as a building block in Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the creation of a custom, isotopically labeled peptide that mirrors a target peptide of interest from a protein to be quantified.

Workflow for Labeled Peptide Synthesis

The synthesis of a stable isotope-labeled peptide standard is a multi-step process that involves the sequential addition of amino acids to a solid support resin. The use of Fmoc-protected amino acids ensures that the peptide chain is built in the correct sequence.

Peptide_Synthesis_Workflow Workflow for Labeled Peptide Synthesis Resin 1. Resin Preparation (e.g., Rink Amide Resin) Fmoc_Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection1 AA_Coupling 3. Amino Acid Coupling (e.g., HBTU/HOBt activation) Fmoc_Deprotection1->AA_Coupling Capping 4. Capping (Optional) (Acetic Anhydride) AA_Coupling->Capping Fmoc_Deprotection2 5. Fmoc Deprotection Capping->Fmoc_Deprotection2 Heavy_AA_Coupling 6. Heavy Trp Coupling (Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂) Fmoc_Deprotection2->Heavy_AA_Coupling Repeat_Cycles 7. Repeat Cycles 2-4 (for remaining amino acids) Heavy_AA_Coupling->Repeat_Cycles Cleavage 8. Cleavage and Deprotection (TFA cocktail) Repeat_Cycles->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification QC 10. Quality Control (Mass Spectrometry) Purification->QC

Caption: Workflow for Solid-Phase Peptide Synthesis of a Heavy-Labeled Peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a hypothetical tryptophan-containing peptide standard (e.g., Ac-Ala-Val-Trp-Gly-Leu-NH₂) using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)

  • Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic Anhydride

  • Pyridine

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Dissolve Fmoc-Leu-OH (3 equivalents to resin capacity), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:2:7) for 30 minutes. Wash with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Gly-OH and Fmoc-Val-OH.

  • Incorporation of the Labeled Tryptophan:

    • Perform Fmoc deprotection as in step 2.

    • Couple Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ using the same procedure as in step 3.

  • Final Amino Acid Coupling and Acetylation:

    • Couple Fmoc-Ala-OH as in step 3.

    • Perform a final Fmoc deprotection (step 2).

    • To acetylate the N-terminus, treat the resin with the capping solution (acetic anhydride/pyridine/DMF) for 1 hour.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Quality Control:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

Application II: Absolute Quantification of a Target Protein Using the Labeled Peptide Standard

Once the heavy-labeled peptide standard is synthesized, purified, and its concentration accurately determined (e.g., by amino acid analysis), it can be used for absolute quantification of the corresponding endogenous peptide in a complex biological sample.

Workflow for Absolute Quantification

This workflow outlines the steps for using the synthesized heavy peptide as a "spike-in" standard for targeted quantitative proteomics.

Absolute_Quantification_Workflow Workflow for Absolute Protein Quantification Sample_Prep 1. Biological Sample Preparation (e.g., Cell Lysis, Protein Extraction) Protein_Quant 2. Total Protein Quantification (e.g., BCA Assay) Sample_Prep->Protein_Quant Spike_In 3. Spike-in Heavy Peptide Standard (Known Amount) Protein_Quant->Spike_In Digestion 4. Proteolytic Digestion (e.g., Trypsin) Spike_In->Digestion Cleanup 5. Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LC_MS 6. LC-MS/MS Analysis (Targeted Method, e.g., PRM or MRM) Cleanup->LC_MS Data_Analysis 7. Data Analysis (Extract Ion Chromatograms) LC_MS->Data_Analysis Quantification 8. Absolute Quantification (Ratio of Light/Heavy Peak Areas) Data_Analysis->Quantification

Caption: Workflow for Absolute Quantification using a Heavy-Labeled Peptide Standard.

Experimental Protocol: Targeted Quantification by LC-MS/MS

This protocol describes the use of the synthesized heavy peptide for the quantification of a target protein in a cell lysate sample.

Materials:

  • Cell lysate

  • Synthesized and quantified heavy-labeled tryptophan peptide standard

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • LC-MS/MS system capable of targeted acquisition (e.g., Parallel Reaction Monitoring - PRM, or Multiple Reaction Monitoring - MRM)

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in a suitable buffer and extract total protein.

    • Determine the total protein concentration using a BCA assay or similar method.

  • Spike-in of Heavy Peptide Standard:

    • To a known amount of total protein (e.g., 50 µg), add a known amount of the purified heavy-labeled peptide standard (e.g., 100 fmol).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the sample using a targeted LC-MS/MS method (PRM or MRM). The method should be specifically designed to monitor the precursor and fragment ions of both the endogenous "light" peptide and the "heavy" labeled standard.

  • Data Analysis and Quantification:

    • Extract the ion chromatograms for the light and heavy peptide precursors and their fragments.

    • Calculate the peak area for both the light (endogenous) and heavy (standard) peptides.

    • The concentration of the endogenous peptide is calculated using the following formula: Concentration_light = (Peak Area_light / Peak Area_heavy) * Concentration_heavy

    • The absolute amount of the target protein can then be calculated based on the stoichiometry of the peptide within the protein and the initial amount of total protein analyzed.

Quantitative Data Presentation

The results from a targeted quantitative proteomics experiment using a heavy-labeled peptide standard can be summarized in a table for clear comparison.

Target ProteinEndogenous Peptide SequenceHeavy Peptide Standard Concentration (fmol/µg total protein)Light/Heavy Peak Area RatioCalculated Endogenous Peptide Amount (fmol/µg total protein)
Protein XAVW GL2.01.53.0
Protein XAVW GL2.01.83.6
Protein YGW YVR1.50.81.2
Protein YGW YVR1.50.91.35

Note: The bold W indicates the position of the labeled tryptophan in the heavy peptide standard.

Signaling Pathway Diagram

While Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is used to quantify proteins, these proteins are often part of complex signaling pathways. The ability to absolutely quantify key proteins can provide critical insights into the dynamics of these pathways. Below is a generic example of a signaling pathway that could be studied using this quantitative proteomics approach.

Signaling_Pathway Example Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 (Quantified Protein) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Regulation

Caption: A generic signaling cascade where a key protein can be quantified.

Conclusion

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a valuable reagent for advanced quantitative proteomics. Its utility lies in the synthesis of high-quality, isotopically labeled peptide standards. These standards enable the precise and accurate absolute quantification of target proteins by mass spectrometry, providing crucial data for understanding complex biological systems and for the development of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this powerful tool in their studies.

Application Notes and Protocols: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a Tracer in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, offering a dynamic view of cellular processes that is unattainable with traditional metabolomics alone. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a protected, stable isotope-labeled form of the essential amino acid L-tryptophan. The incorporation of both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes provides a robust tool for tracing the fate of tryptophan through its various metabolic routes, most notably the kynurenine pathway, which is implicated in a range of physiological and pathological processes including immune response and neurodegeneration.

These application notes provide a comprehensive guide to the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a metabolic tracer, from the initial deprotection of the labeled amino acid to the analysis of labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of tryptophan catabolism through the kynurenine and serotonin pathways.

  • Disease Biomarker Discovery: Identifying metabolic signatures associated with diseases where tryptophan metabolism is dysregulated, such as cancer, neurodegenerative disorders, and inflammatory diseases.

  • Drug Development: Assessing the on-target and off-target effects of novel therapeutics on tryptophan metabolism.

  • Nutritional Science: Studying the impact of dietary interventions on tryptophan utilization and metabolite production.

Experimental Workflow Overview

The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a metabolic tracer involves a multi-step process, beginning with the removal of the protective Fmoc and Boc groups to yield the biologically active L-Tryptophan-¹³C₁₁,¹⁵N₂. This is followed by the introduction of the tracer into the biological system of interest (e.g., cell culture, in vivo model), sample collection, metabolite extraction, and finally, analysis by LC-MS/MS to quantify the incorporation of the stable isotopes into downstream metabolites.

G cluster_prep Tracer Preparation cluster_exp Experiment cluster_analysis Analysis start Fmoc-Trp(Boc)-OH- ¹³C₁₁,¹⁵N₂ deprotection Deprotection Protocol start->deprotection tracer L-Tryptophan- ¹³C₁₁,¹⁵N₂ deprotection->tracer incubation Incubation with Biological System tracer->incubation sampling Sample Collection (e.g., Cells, Plasma) incubation->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis lcms->data

Figure 1: Experimental workflow for using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Protocol 1: Deprotection of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This protocol describes the removal of the Nα-Fmoc and N-in-Boc protecting groups to generate free L-Tryptophan-¹³C₁₁,¹⁵N₂ for use in metabolic tracing experiments. This procedure should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), as a scavenger

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Dissolution: Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in a minimal amount of DCM in a round-bottom flask.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive.

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved starting material. A typical ratio is 10 mL of cleavage cocktail per gram of protected amino acid.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • TFA Removal: Following completion of the reaction, remove the TFA and DCM by rotary evaporation.

  • Precipitation: Add cold anhydrous diethyl ether to the residue to precipitate the deprotected L-Tryptophan-¹³C₁₁,¹⁵N₂.

  • Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the final product under a stream of nitrogen gas and then under high vacuum to remove residual solvents.

  • Purity Assessment: Confirm the purity of the L-Tryptophan-¹³C₁₁,¹⁵N₂ by LC-MS and/or NMR.

Protocol 2: In Vitro Metabolic Labeling

This protocol outlines a general procedure for tracing the metabolism of L-Tryptophan-¹³C₁₁,¹⁵N₂ in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Tryptophan-free cell culture medium

  • L-Tryptophan-¹³C₁₁,¹⁵N₂ (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Medium Exchange: Aspirate the complete medium, wash the cells once with PBS, and replace with tryptophan-free medium.

  • Tracer Addition: Add L-Tryptophan-¹³C₁₁,¹⁵N₂ to the medium at a final concentration relevant to the experimental question (e.g., physiological concentration).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Sample Collection: At each time point, collect both the cell culture medium and the cell pellet.

    • Medium: Transfer the medium to a microcentrifuge tube and store at -80°C.

    • Cells: Aspirate the remaining medium, wash the cells with ice-cold PBS, and then add ice-cold extraction solvent. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS: Dry the extracted metabolites using a vacuum concentrator and store at -80°C until analysis. Reconstitute in an appropriate solvent prior to injection.

Protocol 3: LC-MS/MS Analysis of Labeled Tryptophan Metabolites

This protocol provides a general framework for the targeted analysis of ¹³C and ¹⁵N incorporation into kynurenine pathway metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient tailored to separate the metabolites of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Develop specific MRM transitions for the unlabeled (M+0) and labeled (M+13 for ¹³C₁₁¹⁵N₂) forms of tryptophan and its key metabolites (e.g., kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, quinolinic acid).

G trp Tryptophan-¹³C₁₁,¹⁵N₂ nfk N-Formylkynurenine-¹³C₁₀,¹⁵N₂ trp->nfk IDO/TDO kyn Kynurenine-¹³C₁₀,¹⁵N₂ nfk->kyn Formamidase kaa Kynurenic Acid-¹³C₁₀,¹⁵N kyn->kaa KAT aa Anthranilic Acid-¹³C₆,¹⁵N kyn->aa Kynureninase ohk 3-Hydroxykynurenine-¹³C₁₀,¹⁵N₂ kyn->ohk KMO xa Xanthurenic Acid-¹³C₁₀,¹⁵N ohk->xa KAT haa 3-Hydroxyanthranilic Acid-¹³C₆,¹⁵N ohk->haa Kynureninase qa Quinolinic Acid-¹³C₆,¹⁵N haa->qa nad NAD+ qa->nad

Figure 2: Tracing of ¹³C and ¹⁵N labels through the Kynurenine Pathway.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation. The following table provides a hypothetical example of how to present the fractional enrichment of kynurenine pathway metabolites in a cell culture experiment at a specific time point after the introduction of L-Tryptophan-¹³C₁₁,¹⁵N₂.

MetaboliteUnlabeled (M+0) (%)Labeled (M+13) (%)
Tryptophan5.2 ± 0.894.8 ± 1.2
Kynurenine45.3 ± 3.154.7 ± 2.5
Kynurenic Acid78.9 ± 4.521.1 ± 3.7
3-Hydroxykynurenine62.1 ± 5.237.9 ± 4.8
Anthranilic Acid85.4 ± 6.314.6 ± 2.9

Table 1: Hypothetical fractional enrichment of tryptophan and its metabolites in cell extracts after 24 hours of incubation with L-Tryptophan-¹³C₁₁,¹⁵N₂. Data are presented as mean ± standard deviation (n=3).

The following table presents representative concentrations of key kynurenine pathway metabolites in different biological matrices, adapted from literature values, which can serve as a reference for expected physiological ranges.[1][2][3]

MetabolitePlacenta (µg/g)Umbilical Cord (µg/g)Fetal Membranes (µg/g)
Tryptophan15.2 ± 2.110.8 ± 1.512.5 ± 1.9
Kynurenine0.85 ± 0.120.42 ± 0.070.55 ± 0.09
Kynurenic Acid0.018 ± 0.0030.025 ± 0.0040.022 ± 0.003

Table 2: Representative concentrations of tryptophan and its metabolites in human tissues. Data are presented as mean ± standard deviation. Adapted from Pedraz-Petrozzi et al., Scientific Reports, 2023.[2][3]

Conclusion

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a valuable tool for researchers investigating the intricate details of tryptophan metabolism. The protocols and information provided herein offer a comprehensive guide for its application in metabolic pathway analysis. By carefully planning and executing these experiments, researchers can gain significant insights into the role of tryptophan metabolism in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for NMR Spectroscopy with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Boc)-OH, a protected tryptophan derivative, is a critical building block in solid-phase peptide synthesis (SPPS). The isotopically labeled version, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopic studies of peptides and proteins. Uniform ¹³C and ¹⁵N labeling enhances the sensitivity and resolution of NMR experiments, enabling detailed structural and dynamic analysis of biomolecules. These application notes provide an overview of the NMR techniques applicable to peptides incorporating this labeled amino acid, along with detailed experimental protocols.

The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is particularly advantageous for:

  • De novo structure determination: Facilitating resonance assignment in complex spectra.

  • Protein-ligand interaction studies: Probing the binding interface and conformational changes upon ligand binding.

  • Folding and dynamics studies: Monitoring the structural evolution and internal motions of peptides and proteins.

Data Presentation

The following tables summarize the expected ¹H, ¹³C, and ¹⁵N NMR chemical shifts for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The ¹H and ¹³C data are based on reported values for the unlabeled compound in CDCl₃ and may vary slightly depending on the solvent and local environment within a peptide. The ¹⁵N chemical shifts are typical for tryptophan residues.

Table 1: Quantitative ¹H NMR Data for Fmoc-Trp(Boc)-OH

ProtonChemical Shift (ppm)
Fmoc-H97.77
Fmoc-Ar-H7.59
Fmoc-Ar-H7.40
Fmoc-Ar-H7.31
Trp-H47.92
Trp-Ar-H7.54-7.04
Trp-α-H4.70
Fmoc-CH₂4.41
Fmoc-CH4.22
Trp-β-H3.30
Boc-CH₃1.64

Table 2: Quantitative ¹³C NMR Data for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

CarbonChemical Shift (ppm)
Trp-C=O175.8
Fmoc-C=O156.4
Boc-C=O149.7
Fmoc-Ar-C143.8, 141.0
Trp-Ar-C138.4, 135.1, 130.3, 124.6, 122.5, 117.4, 115.2
Fmoc-Ar-C127.8, 127.1, 125.0, 119.9
Boc-C83.8
Fmoc-CH67.1
Trp-α-C54.3
Fmoc-CH₂46.8
Trp-β-C28.5
Boc-CH₃28.2

Table 3: Expected ¹⁵N NMR Chemical Shifts for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

NitrogenChemical Shift (ppm)
Trp-α-N~120-130
Trp-indole-N~125-135

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR data.

Materials:

  • Peptide containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes

Protocol:

  • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-2.0 mM.

  • Add D₂O to a final concentration of 5-10% for the lock signal.

  • Add the internal standard to a final concentration of 0.1-0.5 mM.

  • Transfer the solution to a clean, high-quality NMR tube.

  • Ensure the sample is at the desired temperature before starting the NMR experiments.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

This experiment is fundamental for assigning the backbone and side-chain amide resonances.

Pulse Program: Standard gradient-enhanced HSQC pulse sequence.

Key Parameters:

  • ¹H Spectral Width: 12-16 ppm

  • ¹⁵N Spectral Width: 30-40 ppm (centered around 118 ppm)

  • Number of Scans: 8-16 per increment

  • ¹H-¹⁵N Coupling Constant (JNH): ~90 Hz

  • Relaxation Delay: 1.0-1.5 seconds

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Reference the spectrum to the internal standard.

3D HNCA and HN(CO)CA

These experiments are used to correlate the amide proton and nitrogen with the α-carbon chemical shifts of the same residue (HNCA) and the preceding residue (HN(CO)CA), forming the basis for sequential backbone assignment.

Pulse Program: Standard 3D HNCA and HN(CO)CA pulse sequences.

Key Parameters:

  • ¹H Spectral Width: 12-16 ppm

  • ¹⁵N Spectral Width: 30-40 ppm

  • ¹³C Spectral Width: 20-30 ppm (centered around 55 ppm for Cα)

  • Number of Scans: 4-8 per increment

  • Relaxation Delay: 1.0-1.5 seconds

Data Processing:

  • Apply appropriate window functions in all three dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

3D HNCACB and CBCA(CO)NH

These experiments provide correlations to both the α- and β-carbon chemical shifts, aiding in the differentiation of amino acid types.

Pulse Program: Standard 3D HNCACB and CBCA(CO)NH pulse sequences.

Key Parameters:

  • ¹H Spectral Width: 12-16 ppm

  • ¹⁵N Spectral Width: 30-40 ppm

  • ¹³C Spectral Width: 70-80 ppm (to include both Cα and Cβ)

  • Number of Scans: 4-8 per increment

  • Relaxation Delay: 1.0-1.5 seconds

Data Processing:

  • Apply appropriate window functions in all three dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂) Cleavage Cleavage and Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acq NMR Data Acquisition (HSQC, HNCA, etc.) SamplePrep->NMR_Acq DataProc Data Processing NMR_Acq->DataProc Assignment Resonance Assignment DataProc->Assignment StructureCalc Structure Calculation Assignment->StructureCalc Dynamics Dynamics Analysis Assignment->Dynamics

Caption: Experimental workflow from peptide synthesis to NMR data analysis.

backbone_assignment_pathway HN_i H(i), N(i) CA_i Cα(i) HN_i->CA_i HNCA CB_i Cβ(i) HN_i->CB_i HNCACB CO_i_minus_1 C'(i-1) HN_i->CO_i_minus_1 HN(CO)CA CA_i_minus_1 Cα(i-1) HN_i->CA_i_minus_1 HN(CO)CA CB_i_minus_1 Cβ(i-1) HN_i->CB_i_minus_1 CBCA(CO)NH HN_i_minus_1 H(i-1), N(i-1)

Caption: Key NMR correlations for sequential backbone assignment.

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling combined with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein and peptide abundance across different biological samples. The use of isotopically labeled amino acids allows for the synthesis of heavy peptide internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass.

This document provides detailed application notes and protocols for the mass spectrometry analysis of synthetic peptides incorporating the stable isotope-labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ . This specific reagent introduces a mass shift of +13 Da compared to the natural abundance tryptophan residue, stemming from the incorporation of eleven ¹³C atoms and two ¹⁵N atoms. The Nα-Fmoc and side-chain Boc protecting groups are typically removed after synthesis, but their presence during synthesis and potential for residual presence requires careful consideration during analysis.

These protocols are designed for researchers using targeted quantitative proteomics approaches, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to accurately quantify tryptophan-containing peptides in complex biological matrices.

Application Example: Quantifying a Peptide from IDO1

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Its expression is upregulated in many tumors and is associated with immune suppression. Monitoring the levels of IDO1 can provide insights into disease progression and the efficacy of therapeutic interventions. A common approach is to quantify the protein by analyzing a signature tryptic peptide.

For this application, we will consider the hypothetical quantification of the human IDO1 tryptic peptide ALGHSQDR which contains a tryptophan residue (W). A stable isotope-labeled version of this peptide, AL[¹³C₁₁,¹⁵N₂-W]GHSQDR , would be synthesized using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as an internal standard.

Experimental Protocols

Protocol 1: Synthesis of the Stable Isotope-Labeled (SIL) Peptide

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the target peptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. b. Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours. d. Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ at the appropriate position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM (Dichloromethane) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from tryptophan). c. Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

  • Purification and Quantification: a. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. b. Resuspend the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). c. Purify the peptide using reverse-phase HPLC. d. Confirm the mass of the purified peptide by mass spectrometry. e. Determine the precise concentration of the purified SIL peptide, for example, by amino acid analysis.

Protocol 2: Sample Preparation for Quantitative Mass Spectrometry

This protocol describes the preparation of a biological sample (e.g., cell lysate) for the quantification of the target peptide.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Ammonium bicarbonate

  • Formic acid

  • Purified SIL peptide internal standard (from Protocol 1)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in lysis buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA).

  • Reduction and Alkylation: a. Take a known amount of protein (e.g., 50 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. b. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Spiking of Internal Standard: Add a known amount of the purified SIL peptide internal standard to the sample. The amount should be optimized to be within the linear range of the assay and ideally close to the expected endogenous peptide amount.

  • Proteolytic Digestion: a. Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: a. Condition a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water. b. Load the acidified peptide sample onto the cartridge. c. Wash the cartridge with 0.1% formic acid in water to remove salts. d. Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Sample Finalization: Dry the eluted peptides in a vacuum centrifuge and resuspend in a known volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for setting up an LC-MS/MS method for targeted peptide quantification. Parameters should be optimized for the specific peptide and mass spectrometer used.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-25 min: 2-35% B

    • 25-27 min: 35-90% B

    • 27-30 min: 90% B

    • 30-32 min: 90-2% B

    • 32-40 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Parameters (Example for ALGHSQDR):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ions (for MS1):

    • Light Peptide: m/z corresponding to the [M+2H]²⁺ ion of ALGHSQDR.

    • Heavy Peptide: m/z corresponding to the [M+13+2H]²⁺ ion of AL[¹³C₁₁,¹⁵N₂-W]GHSQDR.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). Collision energy should be optimized for each transition.

  • Product Ions (SRM/PRM Transitions): Select 3-5 intense and specific fragment ions (e.g., y- or b-ions) for both the light and heavy peptides. Example transitions:

    • Light: Precursor m/z → y₅, y₆, y₇ ions

    • Heavy: Precursor m/z (+6.5) → y₅, y₆, y₇ ions (masses will be unchanged as the label is on the N-terminal side of these fragments).

Data Presentation

Quantitative data is derived by comparing the integrated peak areas of the endogenous (light) peptide to the stable isotope-labeled (heavy) internal standard.

Table 1: Representative Quantitative Data for IDO1 Peptide ALGHSQDR

Sample IDLight Peptide Peak AreaHeavy Peptide Peak AreaPeak Area Ratio (Light/Heavy)Amount of Heavy Standard (fmol)Calculated Endogenous Amount (fmol)
Control 11.50E+053.05E+050.4950.024.5
Control 21.62E+053.10E+050.5250.026.0
Treated 14.85E+053.00E+051.6250.081.0
Treated 25.10E+053.08E+051.6650.083.0

Note: This table presents simulated data for illustrative purposes.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction (e.g., Cell Lysate) p2 Reduction (DTT) & Alkylation (IAA) p1->p2 p3 Spike-in SIL Internal Standard p2->p3 p4 Tryptic Digestion p3->p4 p5 Desalting (C18 SPE) p4->p5 a1 LC-MS/MS Analysis (Targeted - PRM/SRM) p5->a1 Inject a2 Peak Integration (Light & Heavy Peptides) a1->a2 a3 Ratio Calculation (Light / Heavy) a2->a3 a4 Absolute Quantification a3->a4

Caption: General workflow for quantitative peptide analysis.

Signaling Pathway Context

tryptophan_pathway Trp Tryptophan IDO1 IDO1 / TDO Trp->IDO1 Catabolism Immune T-Cell Function Trp->Immune Essential for Proliferation Kyn Kynurenine IDO1->Kyn Kyn->Immune Suppresses Tumor Tumor Cell Tumor->IDO1 Upregulates Expression

Caption: Simplified IDO1-mediated tryptophan catabolism pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage of Peptides with Labeled Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the cleavage of peptides containing labeled tryptophan residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving peptides at tryptophan residues?

A1: Peptides can be cleaved at tryptophan residues using either chemical reagents or enzymes. The most common chemical methods involve oxidation of the indole side chain, leading to cleavage of the adjacent peptide bond. Key chemical reagents include N-Bromosuccinimide (NBS), BNPS-skatole, and N-Chlorosuccinimide (NCS). Enzymatically, the protease chymotrypsin is frequently used, as it preferentially cleaves at the C-terminus of aromatic amino acids, including tryptophan.[1][2]

Q2: How do labels on tryptophan affect cleavage efficiency?

A2: The impact of a label on cleavage efficiency depends on the nature and position of the label, as well as the cleavage method. For chemical cleavage methods that target the indole ring, a label could sterically hinder the reagent's access or electronically influence the reaction, potentially reducing cleavage yield. With enzymatic cleavage by chymotrypsin, a bulky label on the indole ring might interfere with the recognition of the tryptophan residue by the enzyme's binding pocket, leading to reduced cleavage efficiency. It is crucial to consider the specific label and its location when selecting a cleavage strategy.

Q3: What are the common side reactions to be aware of when cleaving at tryptophan?

A3: Common side reactions during chemical cleavage include the oxidation of other susceptible amino acid residues such as methionine, cysteine, tyrosine, and histidine.[3] Alkylation of the tryptophan's indole nucleus is another potential side reaction, particularly during the cleavage of peptides from solid-phase synthesis resins like the Wang resin.[4] During enzymatic cleavage with chymotrypsin, non-specific cleavage can occur at other hydrophobic residues, especially with prolonged incubation times.

Q4: How can I minimize side reactions during cleavage?

A4: To minimize side reactions, it is important to optimize the reaction conditions and, in the case of solid-phase synthesis, use appropriate scavengers during the final cleavage from the resin. For chemical cleavage, using the minimal effective concentration of the cleavage reagent and carefully controlling the reaction time and temperature can reduce unwanted modifications. The addition of scavengers like phenol, thioanisole, and ethanedithiol (EDT) in the cleavage cocktail for solid-phase synthesized peptides can help prevent alkylation of tryptophan.[5][6] For enzymatic digestions, using a specific enzyme-to-substrate ratio and optimizing the digestion time can minimize non-specific cleavage.

Q5: How do I choose between chemical and enzymatic cleavage?

A5: The choice depends on several factors:

  • Specificity: Chymotrypsin offers high specificity for aromatic residues, which can be an advantage. Chemical methods can sometimes be less specific, with the potential for side reactions.

  • Peptide Sequence: If your peptide contains other easily oxidizable residues (e.g., Met, Cys), enzymatic cleavage might be a better option to avoid their modification.

  • Label Compatibility: The chemical stability of your label to the harsh conditions of some chemical cleavage methods needs to be considered.

  • Desired Fragments: Chemical cleavage at tryptophan, a relatively rare amino acid, often generates larger peptide fragments compared to enzymatic digestion with enzymes like trypsin.[1]

Troubleshooting Guides

Issue 1: Low or No Cleavage Yield
Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentration/Activity - For chemical cleavage, ensure the reagent (e.g., BNPS-skatole, NCS) is fresh and used at the recommended molar excess. - For enzymatic cleavage, verify the activity of the chymotrypsin stock solution.
Incorrect Reaction Conditions (pH, Temperature, Time) - Verify that the pH of the reaction buffer is optimal for the chosen method (e.g., acidic conditions for most chemical cleavages, slightly alkaline for chymotrypsin). - Ensure the reaction is carried out at the recommended temperature and for the appropriate duration. Prolonged reaction times do not always lead to higher yields and can increase side reactions.
Steric Hindrance from Label - If you suspect the label is interfering with cleavage, consider a different cleavage method (chemical vs. enzymatic) or a different labeling strategy if possible.
Incomplete Deprotection (for synthetic peptides) - Ensure all protecting groups, especially on the tryptophan indole ring (e.g., Boc), have been completely removed prior to cleavage, as they can interfere with the reaction.[6]
Issue 2: Presence of Unwanted Side Products (e.g., oxidized or alkylated peptides)
Potential Cause Troubleshooting Steps
Oxidation of Susceptible Residues (Met, Cys) - Degas all solutions to minimize dissolved oxygen. - Add antioxidants or scavengers to the reaction mixture where compatible. - For peptides synthesized on solid phase, use a cleavage cocktail containing scavengers like thioanisole and EDT.[5][6]
Alkylation of Tryptophan - When cleaving from a solid support (e.g., Wang resin), use a scavenger cocktail specifically designed to capture reactive carbocations. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a commonly used cocktail for this purpose.[5]
Non-specific Enzymatic Cleavage - Reduce the enzyme-to-substrate ratio. - Decrease the digestion time. - Ensure the digestion buffer conditions (pH, temperature) are optimal for chymotrypsin specificity.

Quantitative Data Summary

The cleavage efficiency at tryptophan residues can vary significantly depending on the method, the specific peptide sequence, and the reaction conditions. The following table summarizes reported cleavage yields for different methods. It is important to note that these values are from different studies on various proteins and peptides and are intended as a general guide.

Cleavage MethodReagent/EnzymeReported Cleavage Yield (%)Target Protein/Peptide (in study)
Chemical N-Chlorosuccinimide (NCS)19 - 58α-lactalbumin, Kunitz trypsin inhibitor, apomyoglobin[3]
N-Chlorosuccinimide (NCS)/urea~50Cytochrome c[1]
BNPS-skatole67.4Native bovine β-lactoglobulin[7]
N-Bromosuccinimide (NBS)60 - 80Aliphatic γ,δ-unsaturated amino acid derivatives[1]
Enzymatic ChymotrypsinVaries (sequence dependent)General

Experimental Protocols

Protocol 1: Chemical Cleavage using BNPS-skatole

This protocol is adapted from a standard procedure for the cleavage of tryptophanyl peptide bonds.[8]

Materials:

  • Peptide containing labeled tryptophan

  • BNPS-skatole

  • Glacial acetic acid

  • Phenol

  • 2-Mercaptoethanol

  • Ethyl acetate

  • Water (distilled)

Procedure:

  • Dissolve the peptide in 70% aqueous acetic acid containing 0.1% phenol.

  • Prepare a solution of BNPS-skatole in 70% aqueous acetic acid.

  • Add a 10-fold molar excess of the BNPS-skatole solution to the peptide solution.

  • Incubate the reaction mixture for 48 hours at room temperature in the dark.

  • Add a 10-fold molar excess of 2-mercaptoethanol to the reaction mixture.

  • Incubate for 5 hours at 37°C.

  • To remove excess BNPS-skatole, extract the reaction mixture with ethyl acetate.

  • The aqueous phase containing the cleaved peptides can be lyophilized or dried by evaporation.

Protocol 2: Enzymatic Cleavage using Chymotrypsin

Materials:

  • Peptide containing labeled tryptophan

  • Chymotrypsin (sequencing grade)

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the peptide in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Prepare a fresh stock solution of chymotrypsin in 1 mM HCl.

  • Add chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).

  • Incubate the reaction mixture at 37°C for 4 to 24 hours. The optimal time should be determined empirically.

  • Stop the reaction by adding TFA to a final concentration of 0.1% to lower the pH.

  • The resulting peptide fragments can be analyzed directly by mass spectrometry or further purified by HPLC.

Visualizations

Chemical Cleavage Workflow

Chemical_Cleavage_Workflow General Workflow for Chemical Cleavage at Tryptophan Peptide Peptide with Labeled Tryptophan Dissolve Dissolve Peptide in Appropriate Solvent Peptide->Dissolve AddReagent Add Cleavage Reagent (e.g., BNPS-skatole, NCS) Dissolve->AddReagent Incubate Incubate under Optimal Conditions AddReagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Purify Purify/Analyze Cleavage Products Quench->Purify Enzymatic_Cleavage_Workflow General Workflow for Enzymatic Cleavage with Chymotrypsin Peptide Peptide with Labeled Tryptophan Dissolve Dissolve Peptide in Digestion Buffer (pH 8.0) Peptide->Dissolve AddEnzyme Add Chymotrypsin (e.g., 1:50 w/w ratio) Dissolve->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (e.g., add TFA) Incubate->StopReaction Analyze Analyze Products by Mass Spectrometry StopReaction->Analyze

References

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂?

A1: For optimal stability, the compound should be stored at temperatures between 2°C and 8°C.[1][2][3] Some suppliers recommend colder storage at -20°C for long-term stability.[4][5] It is crucial to store the product in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] The compound is sensitive to moisture.[6]

Q2: How should I handle the compound for short-term use during experiments?

A2: When weighing and preparing solutions, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Minimize the time the container is open. For preparing stock solutions, use an appropriate solvent as recommended by the supplier, and if not for immediate use, store the solution under the recommended conditions.[7]

Q3: What is the expected shelf life of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂?

A3: Many suppliers do not provide a specific expiration date but offer a standard warranty of one year from the date of shipment for products without a retest date, provided they are handled and stored according to the recommended conditions.[8] For lot-specific information, it is always best to refer to the Certificate of Analysis (CoA) or contact the supplier directly.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The main points of instability are the two protecting groups. The tert-butoxycarbonyl (Boc) group is labile to acidic conditions, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to basic conditions.[1][6] The indole ring of the tryptophan side chain is also susceptible to oxidation and alkylation, particularly during peptide synthesis. The N-in-Boc protection is specifically designed to minimize these side reactions.[8]

Q5: What are common signs of degradation?

A5: Degradation may not be visually apparent. The most reliable indicators of degradation are poor performance in peptide synthesis, such as low coupling efficiency or the appearance of unexpected impurities in the final peptide. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the amino acid derivative before use. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

Troubleshooting Guide

Issue: Low yield or impurities in solid-phase peptide synthesis (SPPS) when using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

This is a common issue that can arise from several factors related to the amino acid's stability and handling. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting Workflow for SPPS

start Low SPPS Yield / Impurities check_storage Verify Storage Conditions (2-8°C or -20°C, Dry, Inert Gas, Dark) start->check_storage check_handling Review Handling Procedure (Warming to RT, Minimal Exposure) start->check_handling check_purity Assess Amino Acid Purity (e.g., via HPLC) start->check_purity improper_storage Improper Storage Identified check_storage->improper_storage Incorrect improper_handling Improper Handling Identified check_handling->improper_handling Incorrect impure_aa Amino Acid Impure check_purity->impure_aa Fails review_synthesis Review SPPS Protocol (Coupling Reagents, Deprotection Times) check_purity->review_synthesis Passes new_vial Action: Use a New Vial of Amino Acid improper_storage->new_vial improper_handling->new_vial impure_aa->new_vial protocol_issue Potential Protocol Issue review_synthesis->protocol_issue Issue Found contact_support Action: Contact Technical Support review_synthesis->contact_support No Obvious Issue adjust_protocol Action: Adjust SPPS Protocol protocol_issue->adjust_protocol new_vial->contact_support If problem persists

Caption: Troubleshooting workflow for SPPS issues.

Data Summary

Recommended Storage Conditions
ParameterConditionSource
Temperature 2°C to 8°C or -20°C[1][2][4][5]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)[6]
Moisture Store in a desiccator; compound is moisture-sensitive[6]
Light Protect from light[6]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. Specific parameters may need to be optimized for the available instrumentation and columns.

Objective: To determine the purity of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ by reverse-phase HPLC.

Materials:

  • Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and increase it over time to elute the compound. For example:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.

Expected Outcome: A pure sample should show one major peak at the expected retention time. The presence of significant additional peaks may indicate degradation or impurities.

Signaling Pathway/Logical Relationship Diagram

cluster_conditions Environmental Factors cluster_compound Fmoc-Trp(Boc)-OH cluster_degradation Potential Degradation Products Acid Acidic Conditions Boc Boc Group Acid->Boc Cleaves Base Basic Conditions Fmoc Fmoc Group Base->Fmoc Cleaves Oxidants Oxidizing Agents / Light Indole Indole Ring Oxidants->Indole Oxidizes Moisture Moisture Moisture->Boc Can promote hydrolysis Boc_cleaved Fmoc-Trp-OH (Boc Cleavage) Boc->Boc_cleaved Fmoc_cleaved H-Trp(Boc)-OH (Fmoc Cleavage) Fmoc->Fmoc_cleaved Oxidized_Trp Oxidized Tryptophan Derivatives Indole->Oxidized_Trp

Caption: Degradation pathways of Fmoc-Trp(Boc)-OH.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Troubleshooting Guide

Low peptide yield can arise from various factors throughout the SPPS workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

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Caption: General workflow for troubleshooting low peptide yield.

FAQs: Coupling Reactions

Question 1: I am observing a low coupling efficiency for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. What are the potential causes and solutions?

Answer: Low coupling efficiency for Fmoc-Trp(Boc)-OH can be due to several factors. The use of the isotopically labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, is not expected to significantly alter its chemical reactivity compared to the unlabeled counterpart.[][2][3][][] Therefore, troubleshooting should focus on standard SPPS parameters.

  • Insufficient Activation: The carboxylic acid of the incoming amino acid may not be fully activated.

  • Steric Hindrance: The bulky Fmoc and Boc protecting groups, as well as the growing peptide chain, can cause steric hindrance.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.

  • Reagent Quality: Degradation of coupling reagents or the Fmoc-amino acid can lead to inefficient reactions.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Coupling Reagents Use high-quality, fresh coupling reagents such as HBTU, HATU, or TBTU.[6]Ensures efficient activation of the carboxylic acid.
Activation Time Pre-activate the Fmoc-amino acid for 1-5 minutes before adding it to the resin.Allows for the formation of the active ester, improving coupling efficiency.
Equivalents of Reagents Use a 3-5 fold excess of the Fmoc-amino acid and coupling reagents relative to the resin substitution.Drives the reaction to completion.
Solvent Ensure anhydrous (low water content) DMF or NMP is used.Water can hydrolyze the activated amino acid and coupling reagents.
Double Coupling If a test cleavage and HPLC analysis indicate incomplete coupling, perform a second coupling step.[7]Helps to drive the reaction to completion, especially for difficult couplings.
Resin Swelling Pre-swell the resin in the synthesis solvent (e.g., DCM, then DMF) for at least 30 minutes before the first coupling.[7]Maximizes the availability of reactive sites on the resin.
FAQs: Fmoc Deprotection

Question 2: How can I confirm complete Fmoc deprotection, and what should I do if it's incomplete?

Answer: Incomplete removal of the Fmoc group from the N-terminus of the growing peptide chain is a common cause of low yield and deletion sequences.[8]

Confirmation of Complete Deprotection:

The Kaiser test is a widely used qualitative method to detect free primary amines on the resin.[7]

  • Positive Result (Blue Bead): Indicates the presence of a free amine, signifying complete Fmoc deprotection.

  • Negative Result (Yellow/Clear Bead): Indicates the absence of a free amine, suggesting incomplete deprotection.

Troubleshooting Incomplete Deprotection:

StrategyRecommendationRationale
Deprotection Time Increase the deprotection time with 20% piperidine in DMF (e.g., from 1 x 10 min to 2 x 10 min).Allows more time for the base to completely remove the Fmoc group.
Reagent Freshness Use a freshly prepared solution of 20% piperidine in DMF.Piperidine solutions can degrade over time, losing their efficacy.
Stronger Base For difficult sequences prone to aggregation, consider adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.[8][9]DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.
Solvent Choice Consider switching from DMF to NMP as the solvent, as it can improve solvation of the peptide and resin.[10][11]Improved solvation can disrupt secondary structures that may hinder deprotection.

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Caption: Fmoc deprotection workflow.

FAQs: Peptide Aggregation

Question 3: My peptide is difficult to synthesize, and I suspect aggregation. How does this affect yield and what can I do?

Answer: Peptide aggregation, the formation of intermolecular hydrogen bonds between growing peptide chains, can severely hinder both coupling and deprotection steps, leading to low yields and truncated sequences.[10] Tryptophan-containing peptides can sometimes be prone to aggregation.

Strategies to Minimize Aggregation:

MethodDescription
Chaotropic Salts Add chaotropic salts like LiCl (0.5 M) to the DMF during coupling and deprotection.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-60°C).
Solvent Modification Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF)[10][11], or add a small percentage of a polar, aprotic solvent like DMSO.
Special Reagents Incorporate "magic mixture" (ethylene carbonate/NMP) or use structure-breaking amino acid derivatives (e.g., pseudoprolines) in the sequence if possible.
FAQs: Cleavage and Deprotection of Trp(Boc)-Containing Peptides

Question 4: What is the importance of the Boc group on the tryptophan side chain, and what is the optimal cleavage cocktail?

Answer: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is crucial for preventing side reactions during the final trifluoroacetic acid (TFA) cleavage step.[12][13] During cleavage, reactive carbocations are generated from other protecting groups and the resin linker. The unprotected indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by these carbocations, leading to undesired byproducts and reduced yield of the target peptide.[13] The Boc group provides protection against these side reactions.[14][15]

Recommended Cleavage Cocktails for Trp(Boc)-Containing Peptides:

The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions.

Reagent CocktailCompositionRecommended for
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Peptides containing multiple sensitive residues like Cys, Met, Tyr, and Trp.[16][17]
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)A general-purpose, low-odor cocktail suitable for most sequences containing Trp(Boc). TIS is an excellent scavenger for carbocations.
Reagent R TFA / Thioanisole / Anisole / EDT (90:5:2:3)Particularly effective for peptides containing Arg(Pbf/Pmc) and Trp, minimizing reattachment to the resin.[16]

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Caption: Peptide cleavage and deprotection workflow.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
  • Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4) for 10 minutes.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate to approximately 1-2 mL under a stream of nitrogen.

    • Add the concentrated solution dropwise to a large excess of cold (0°C) diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Analytical Characterization

After synthesis and cleavage, it is essential to analyze the crude peptide to assess the yield and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[18]

  • Mass Spectrometry (MS): Used to confirm the identity of the desired peptide by verifying its molecular weight. The isotopic labeling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ will result in a corresponding mass shift in the final peptide, which can be precisely calculated and observed.[19][20][21][22] The mass of the labeled tryptophan residue will be higher than the unlabeled residue.

References

Minimizing racemization of Fmoc-Trp(Boc)-OH-13C11,15N2 during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ during the critical coupling step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-Trp(Boc)-OH that may lead to racemization.

Issue Potential Cause Recommended Solution
High levels of D-Trp isomer detected in the final peptide. Inappropriate Coupling Reagent: Uronium/aminium-based reagents (e.g., HATU, HBTU) in the presence of a strong base can promote racemization.Switch to a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® or COMU®.[1][2] These combinations have been shown to be highly effective in suppressing racemization.
Strong Organic Base: The use of N,N-Diisopropylethylamine (DIPEA) as a base can significantly contribute to the abstraction of the α-proton, leading to racemization.Replace DIPEA with a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) has been shown to induce racemization in the coupling of some Fmoc-amino acids. The use of a weaker base like collidine is recommended as a substitute.
Elevated Coupling Temperature: Higher temperatures accelerate the rate of both the coupling reaction and the competing racemization side reaction.Perform the coupling reaction at a lower temperature. While room temperature is standard, reducing the temperature to 0°C can help minimize racemization, especially for sensitive amino acids.
Prolonged Activation Time: Allowing the Fmoc-Trp(Boc)-OH to remain in the activated state for an extended period before coupling increases the opportunity for racemization to occur.Minimize the pre-activation time of the amino acid. Ideally, the activated amino acid solution should be added to the resin immediately after preparation. For particularly sensitive couplings, in-situ activation is recommended.
Incomplete coupling of Fmoc-Trp(Boc)-OH. Steric Hindrance: The bulky Boc protecting group on the tryptophan indole ring can sometimes hinder the coupling reaction.Increase the coupling time or perform a double coupling. Ensure that the coupling reagents and amino acid are used in sufficient excess (typically 3-5 equivalents).
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactive sites.Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before initiating the synthesis.
Side reactions involving the tryptophan indole ring. Acid-catalyzed degradation: The indole side chain of tryptophan is susceptible to modification under acidic conditions, although this is less of a concern during the coupling step itself.The Boc protecting group on the indole nitrogen provides good protection against many common side reactions. Ensure that the overall synthetic strategy and cleavage conditions are optimized to prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Fmoc-Trp(Boc)-OH?

A1: Racemization is the process by which an enantiomerically pure compound, such as L-Fmoc-Trp(Boc)-OH, is converted into a mixture of both L- and D-isomers. In peptide synthesis, the incorporation of the D-isomer instead of the natural L-isomer can lead to a final peptide with altered three-dimensional structure, biological activity, and immunogenicity. This is a critical concern in the development of therapeutic peptides.

Q2: Which coupling reagents are best for minimizing racemization of Fmoc-Trp(Boc)-OH?

A2: While uronium/aminium reagents like HATU and HBTU are efficient coupling agents, they can promote racemization, especially when used with strong bases like DIPEA.[2] For sensitive amino acids like tryptophan derivatives, carbodiimide-based reagents such as DIC, used in conjunction with racemization-suppressing additives like OxymaPure® or COMU®, are generally recommended.[1] These additives form active esters that are less prone to racemization.

Q3: What is the role of the base in the coupling reaction and which one should I use?

A3: The base is required to neutralize the protonated amine on the growing peptide chain and to facilitate the activation of the carboxylic acid. However, strong bases can also abstract the α-proton of the activated amino acid, leading to racemization. To minimize this, it is advisable to use a weaker, sterically hindered base like collidine instead of the more commonly used DIPEA.

Q4: How does temperature affect the racemization of Fmoc-Trp(Boc)-OH?

A4: Higher temperatures increase the rate of all chemical reactions, including the undesirable racemization pathway. Therefore, performing the coupling step at a reduced temperature (e.g., 0°C) can be an effective strategy to minimize the formation of the D-isomer.

Q5: How can I quantify the extent of racemization of Fmoc-Trp(Boc)-OH in my peptide?

A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the amino acid after hydrolysis of the peptide. By comparing the peak areas, the percentage of the D-isomer can be accurately determined.

Quantitative Data on Racemization

While specific quantitative data for the racemization of Fmoc-Trp(Boc)-OH under various coupling conditions is not extensively available in the literature, the following table provides illustrative data for other racemization-prone Fmoc-amino acids, which demonstrates the general trends observed with different coupling reagents and additives.

Fmoc-Amino AcidCoupling Reagent/AdditiveBaseD-Isomer (%)
Fmoc-His(Trt)-OHHATUDIPEAHigh
Fmoc-His(Trt)-OHDIC/OxymaPureCollidineLow
Fmoc-Cys(Trt)-OHHBTUDIPEAModerate
Fmoc-Cys(Trt)-OHDIC/Oxyma-BCollidineVery Low

Note: The terms "High," "Moderate," "Low," and "Very Low" are relative and intended to illustrate the trend. Actual percentages can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize Racemization of Fmoc-Trp(Boc)-OH

This protocol is designed to minimize racemization during the incorporation of Fmoc-Trp(Boc)-OH in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Trp(Boc)-OH (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH and OxymaPure® in a minimal amount of DMF. Add DIC to the solution and allow it to pre-activate for a short period (1-2 minutes).

  • Coupling: Immediately add the activated Fmoc-Trp(Boc)-OH solution to the resin. Add collidine to the reaction vessel.

  • Reaction: Allow the coupling reaction to proceed at room temperature for 1-2 hours. For particularly sensitive sequences, the reaction can be performed at 0°C.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling can be performed.

Protocol 2: Chiral HPLC Analysis of Tryptophan Racemization

This protocol outlines the general procedure for determining the enantiomeric purity of tryptophan in a synthetic peptide.

Materials:

  • Synthetic peptide containing tryptophan

  • 6 N HCl

  • Chiral HPLC column (e.g., CROWNPAK CR(+))

  • HPLC system with UV detector

  • Mobile phase (e.g., perchloric acid solution, pH 1.5)

  • L-Tryptophan and D-Tryptophan standards

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: After hydrolysis, evaporate the HCl under vacuum. Re-dissolve the amino acid residue in the mobile phase.

  • Standard Preparation: Prepare standard solutions of L-Tryptophan and D-Tryptophan in the mobile phase.

  • HPLC Analysis:

    • Inject the D-Tryptophan and L-Tryptophan standards separately to determine their retention times.

    • Inject a mixture of the standards to confirm baseline separation.

    • Inject the hydrolyzed peptide sample.

  • Data Analysis:

    • Integrate the peak areas for the L- and D-Tryptophan enantiomers in the chromatogram of the peptide sample.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Trp) / (Area(L-Trp) + Area(D-Trp))] x 100

Visualizations

Racemization_Pathway Fmoc_L_Trp Fmoc-L-Trp(Boc)-OH Activation Activation (Coupling Reagent + Base) Fmoc_L_Trp->Activation Activated_Ester Activated Ester (e.g., O-acylisourea) Activation->Activated_Ester Coupling Coupling with Peptide-Resin Activated_Ester->Coupling Enolization α-Proton Abstraction (Base) Activated_Ester->Enolization Peptide Peptide with L-Trp Coupling->Peptide D_Peptide Peptide with D-Trp (Racemized) Coupling->D_Peptide Enolate Enolate Intermediate Enolization->Enolate Reprotonation Reprotonation Enolate->Reprotonation Activated_D_Ester Activated D-Ester Reprotonation->Activated_D_Ester Activated_D_Ester->Coupling

Caption: General mechanism of racemization during peptide coupling.

Troubleshooting_Workflow Start High D-Trp Isomer Detected Check_Reagents Review Coupling Reagents Start->Check_Reagents Check_Base Evaluate Base Start->Check_Base Check_Temp Assess Temperature Start->Check_Temp Check_Time Examine Activation Time Start->Check_Time Sol_Reagents Switch to DIC/OxymaPure or COMU Check_Reagents->Sol_Reagents Sol_Base Replace DIPEA with Collidine Check_Base->Sol_Base Sol_Temp Lower Coupling Temperature (e.g., 0°C) Check_Temp->Sol_Temp Sol_Time Minimize Pre-activation (In-situ activation) Check_Time->Sol_Time End Racemization Minimized Sol_Reagents->End Sol_Base->End Sol_Temp->End Sol_Time->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the safe handling, storage, and use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. For research use only. Not intended for diagnostic or therapeutic use.[1]

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and what are its primary applications?

A1: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled derivative of the amino acid tryptophan.[2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are protecting groups essential for its primary application in solid-phase peptide synthesis (SPPS).[4][5] The isotopic labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows it to be used as a tracer in metabolic studies and for quantitative analysis in proteomics.[2][3]

Q2: What are the main hazards associated with this compound?

A2: Fmoc-Trp(Boc)-OH may cause skin and eye irritation.[4] It is classified as a skin sensitizer, meaning it may cause an allergic skin reaction upon contact.[6] It is also considered toxic to aquatic life with long-lasting effects.[6]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When handling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, clothing, and eye/face protection.[6] Work should be conducted in a well-ventilated area or under a fume hood to prevent the formation and inhalation of dust.[6]

Q4: How should I properly store this compound?

A4: For long-term storage, it is recommended to store Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in a tightly sealed container at 2-8°C or -20°C.[4][7] It is sensitive to moisture, so it is important to allow the container to warm to room temperature before opening to prevent condensation.[4][8]

Troubleshooting Guide

Issue Possible Cause Solution
Poor solubility The compound has low water solubility.[9]Dissolve in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone.[10]
Unexpected side reactions during peptide synthesis Incomplete protection or deprotection of the amino acid.The use of Fmoc-Trp(Boc)-OH helps minimize side reactions, particularly the reattachment of sulfonyl protecting groups from arginine residues onto the tryptophan indole ring.[11] Ensure proper cleavage protocols are followed.
Degradation of the compound Improper storage conditions (exposure to moisture or high temperatures).Always store in a tightly sealed container at the recommended refrigerated temperature.[4][8] Allow the product to reach room temperature in a desiccator before use to prevent moisture condensation.[8]
Allergic skin reaction after handling Direct skin contact with the compound.Immediately wash the affected area with plenty of soap and water.[6][9] If irritation or a rash develops, seek medical advice.[6] Always wear appropriate gloves and protective clothing when handling.

Safety and Handling Data

Parameter Information
Appearance White to off-white crystalline powder[4]
Molecular Formula C₂₀¹³C₁₁H₃₀¹⁵N₂O₆[3]
Molecular Weight 539.49 g/mol [3]
Storage Temperature 2-8°C[4] or -20°C[7]
Hazard Classifications Skin Sensitizer, Aquatic Chronic[6]

Experimental Protocols

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9] If skin irritation or a rash occurs, get medical advice.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear personal protective equipment.[6]

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal.[9]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review Safety Data Sheet B Put on Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Allow Compound to Reach Room Temperature in a Desiccator B->C Start Experiment D Weigh Compound in a Ventilated Area (Fume Hood) C->D E Dissolve in Appropriate Organic Solvent D->E F Clean Work Area and Equipment E->F End Experiment G Dispose of Waste According to Institutional Guidelines F->G H Store Remaining Compound in a Tightly Sealed Container at 2-8°C or -20°C F->H I Skin Contact: Wash with Soap and Water J Eye Contact: Rinse with Water K Inhalation: Move to Fresh Air L Spill: Contain and Clean Up with Appropriate Materials

Caption: Workflow for the safe handling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

References

Technical Support Center: Aggregation of Peptides Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing the isotopically labeled amino acid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and why is the Boc protecting group on the tryptophan indole nitrogen important?

A1: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group, while the Boc group protects the indole nitrogen of the tryptophan side chain. The ¹³C₁₁ and ¹⁵N₂ indicate isotopic labeling, making the resulting peptide suitable for studies such as NMR spectroscopy or mass spectrometry-based proteomics. The Boc group on the indole nitrogen is crucial for preventing side reactions during synthesis, particularly alkylation and oxidation of the indole ring that can occur during the repeated acid-labile cleavage steps of the Fmoc group.[1][2][3][4]

Q2: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: Peptide aggregation during SPPS is a sequence-dependent phenomenon primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains.[2][5] This leads to the formation of secondary structures, like beta-sheets, which can render the peptide chains insoluble and inaccessible for subsequent coupling and deprotection steps.[5] Peptides containing multiple hydrophobic residues, such as tryptophan, are particularly prone to aggregation.[1][6]

Q3: How does the incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ contribute to aggregation?

A3: Tryptophan is an inherently hydrophobic amino acid.[1] The presence of the bulky and hydrophobic Boc protecting group on the indole side chain further increases the hydrophobicity of the residue, which can enhance the tendency of the peptide to aggregate, especially in sequences containing other hydrophobic amino acids.[1]

Q4: What are the common signs of peptide aggregation during SPPS?

A4: Common indicators of on-resin aggregation include:

  • Shrinking of the resin matrix.[5]

  • Slow or incomplete Fmoc deprotection and coupling reactions.[2]

  • A "gummy" or clumped appearance of the resin.

  • False negative results from colorimetric tests like the ninhydrin test.[5]

Q5: Can aggregation issues persist after cleavage and affect purification?

A5: Yes, aggregation is not limited to the solid phase. Peptides that were prone to aggregation on the resin often exhibit poor solubility after cleavage from the support.[2] This can significantly complicate purification by reversed-phase high-performance liquid chromatography (RP-HPLC), leading to broad peaks, poor recovery, and difficulty in achieving high purity.[1][7]

Troubleshooting Guides

Guide 1: Troubleshooting On-Resin Aggregation During Synthesis

This guide provides strategies to mitigate peptide aggregation during solid-phase peptide synthesis.

Problem Potential Cause Recommended Solution Expected Outcome
Incomplete coupling or deprotection Peptide chain aggregation on the resin, hindering reagent access.1. Incorporate Pseudoproline Dipeptides: Replace a Ser or Thr residue with an appropriate Fmoc-dipeptide pseudoproline every 5-6 residues.[5]Disrupts secondary structure formation, improving solvation and reaction kinetics.[5]
2. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture.[2]Disrupts hydrogen bonding networks that lead to aggregation.
3. Solvent Modification: Add DMSO or NMP to the synthesis solvents.[2]Improves the solvation of the growing peptide chain.
4. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C).[2]Can help to break up aggregated structures.
Resin shrinking Severe aggregation leading to collapse of the resin matrix.[5]1. Switch to a more polar solvent system: A mixture of NMP and DMSO can improve resin swelling.Improved resin swelling and accessibility of peptide chains.
2. Sonication: Gently sonicate the reaction vessel during coupling or deprotection.[2]Mechanical disruption of aggregated peptide-resin.
Guide 2: Troubleshooting Peptide Solubility and Purification Post-Cleavage

This guide addresses issues encountered with aggregated peptides after they have been cleaved from the resin.

Problem Potential Cause Recommended Solution Expected Outcome
Poor solubility of crude peptide The peptide has a high propensity to aggregate in aqueous solutions.1. Test different solubilization solvents: Start with water, then try dilute acetic acid or ammonium bicarbonate. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary.[8]Identification of a suitable solvent system for the peptide.
2. Sonication: Sonicate the peptide solution to aid in dissolution.[8]Breaks up solid peptide particles and enhances solubilization.
Broad or tailing peaks in RP-HPLC On-column aggregation or interaction with the stationary phase.1. Optimize HPLC conditions: Try a different mobile phase modifier (e.g., formic acid instead of TFA), or a different organic solvent (e.g., isopropanol).Improved peak shape and resolution.
2. Inject in a strong, non-aggregating solvent: Dissolve the peptide in a solvent like DMSO or hexafluoroisopropanol (HFIP) immediately before injection.Minimizes pre-injection aggregation.
Low recovery from purification Irreversible adsorption to the column or precipitation during purification.1. Use a wider pore size column: A 300 Å pore size column is often better for larger or aggregation-prone peptides.Reduced secondary interactions and improved recovery.
2. Perform purification at elevated temperature: Running the column at 40-60°C can reduce aggregation and improve peak shape.Enhanced solubility in the mobile phase.

Experimental Protocols

Protocol 1: Double Coupling for Difficult Residues

This protocol is recommended when a standard coupling reaction is incomplete, which can be an early sign of aggregation.

  • Perform the initial coupling of the amino acid (e.g., Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂) using your standard coupling reagents (e.g., HBTU/DIPEA) for the standard duration.

  • After the first coupling, wash the resin thoroughly with DMF.

  • Take a small sample of the resin for a ninhydrin test. If the test is positive (blue beads), proceed with a second coupling.

  • Prepare a fresh solution of the same amino acid and coupling reagents.

  • Add the fresh coupling mixture to the resin and allow it to react for the same duration as the first coupling.

  • Wash the resin thoroughly with DMF and proceed with the next deprotection step.

Protocol 2: Use of a Chaotropic Salt (LiCl)

This protocol can be used to disrupt aggregation during synthesis.

  • Prepare a 0.5 M solution of LiCl in NMP. Caution: Ensure the LiCl is completely dissolved.

  • For the coupling and deprotection steps of the aggregation-prone sequence, use this LiCl/NMP solution as the primary solvent.

  • Proceed with your standard SPPS cycles.

  • Once past the difficult sequence, you can revert to your standard synthesis solvents.

  • Ensure thorough washing of the resin after the synthesis is complete to remove all traces of LiCl before cleavage.

Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ + Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Check for Aggregation? wash2->check troubleshoot Apply Troubleshooting (e.g., Double Coupling, Chaotropic Salts) check->troubleshoot Yes repeat Repeat Cycle for Next Amino Acid check->repeat No troubleshoot->repeat repeat->deprotection Continue Synthesis cleavage Final Cleavage and Deprotection (TFA) repeat->cleavage Synthesis Complete purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis with a checkpoint for aggregation.

Aggregation_Troubleshooting start Signs of Aggregation Detected (e.g., Poor Coupling, Resin Shrinking) q1 Is the peptide sequence known to be difficult? start->q1 a1 Proactive Measures: - Use Pseudoproline Dipeptides - Use high-swelling resin q1->a1 Yes q2 Is the aggregation mild? q1->q2 No a2_mild Reactive Measures (Mild): - Double Coupling - Increase reaction temperature q2->a2_mild Yes a2_severe Reactive Measures (Severe): - Add Chaotropic Salts (LiCl) - Switch to NMP/DMSO solvent system - Sonicate during reactions q2->a2_severe No

Caption: Decision tree for troubleshooting on-resin peptide aggregation.

Boc_Protection_Mechanism trp_boc Fmoc-Trp(Boc)-OH Indole N protected by Boc tfa TFA Cleavage trp_boc->tfa intermediate Carbamic Acid Intermediate Indole N remains protected during Fmoc removal tfa->intermediate side_reaction {Side Reactions | (Alkylation, Oxidation)} tfa->side_reaction Boc group prevents this workup Aqueous Workup intermediate->workup deprotected_trp Deprotected Tryptophan Indole N is free workup->deprotected_trp

Caption: Mechanism of Boc protection of the tryptophan indole during TFA cleavage.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Versus Other Labeled Tryptophan Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules is paramount. Stable isotope-labeled amino acids are indispensable tools in this pursuit, enabling a deeper understanding of metabolic pathways, protein dynamics, and drug interactions. Among these, labeled tryptophan derivatives are crucial for studying a wide range of biological processes, from neurotransmitter synthesis to cancer metabolism. This guide provides an objective comparison of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ with other commercially available labeled tryptophan derivatives, supported by experimental data and detailed protocols to inform your research decisions.

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a fully labeled tryptophan derivative, incorporating eleven ¹³C atoms and two ¹⁵N atoms. This heavy-isotope enrichment makes it a powerful tool for applications requiring clear mass shifts and high sensitivity in mass spectrometry (MS)-based proteomics and metabolic studies. This guide will compare its performance characteristics against other common labeled tryptophan variants, such as those labeled with deuterium (D) or a smaller number of heavy atoms.

Comparative Analysis of Labeled Tryptophan Derivatives

The choice of an appropriate labeled amino acid is critical and depends on the specific experimental needs, including the analytical technique employed, the required level of quantification accuracy, and the biological system under investigation. The following tables summarize the key performance characteristics of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and its alternatives.

Parameter Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Fmoc-Trp(Boc)-OH-d₅ Fmoc-Trp(Boc)-OH-¹³C₁₁
Isotopic Purity Typically >98 atom % ¹⁵N, >99 atom % ¹³CTypically >98 atom % DTypically >99 atom % ¹³C
Mass Shift (vs. Unlabeled) +13 Da+5 Da+11 Da
Chemical Stability High; stable isotopes do not exchange.[1]Moderate; potential for back-exchange of deuterium in certain environments.[1]High; stable isotopes do not exchange.
Chromatographic Behavior Co-elutes with unlabeled tryptophan.[2]May exhibit slight retention time shifts compared to unlabeled tryptophan.[3][4]Co-elutes with unlabeled tryptophan.
Primary Applications Quantitative proteomics (SILAC), metabolic flux analysis, internal standard for MS.[5][]Metabolic tracing, internal standard for MS.Metabolic flux analysis, internal standard for MS.

Performance in Key Applications: A Deeper Dive

Quantitative Proteomics: The SILAC Advantage

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. The ideal labeled amino acid for SILAC should be efficiently incorporated into proteins without altering cellular metabolism and provide a clear mass difference for accurate quantification.

While direct comparative studies focusing solely on different labeled tryptophans in SILAC are not abundant in the readily available literature, the known properties of ¹³C/¹⁵N versus deuterium labeling provide a strong basis for comparison. The superior chemical stability and co-elution of ¹³C-labeled compounds with their unlabeled counterparts are significant advantages in SILAC experiments.[1][2][7] Deuterated compounds can sometimes exhibit different chromatographic retention times, which can complicate data analysis and potentially introduce quantification errors.[3][4]

The larger mass shift of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (+13 Da) compared to a deuterated analog like Fmoc-Trp(Boc)-OH-d₅ (+5 Da) also provides a clearer separation of isotopic envelopes in the mass spectrum, reducing the chance of spectral overlap and improving quantification accuracy, especially for complex protein digests.

Metabolic Flux Analysis

In metabolic flux analysis, researchers trace the flow of atoms through metabolic pathways. The comprehensive labeling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ allows for the tracking of both carbon and nitrogen atoms from tryptophan as it is metabolized. This dual-labeling is particularly advantageous for studying pathways where both the carbon skeleton and the nitrogen atoms are transformed, such as the kynurenine and serotonin pathways.

Experimental Protocols

A General Protocol for SILAC using Labeled Tryptophan

This protocol provides a general workflow for a SILAC experiment using a labeled tryptophan derivative. Specific cell lines may require optimization of culture conditions.

SILAC_Workflow cluster_prep Cell Culture Preparation cluster_exp Experiment cluster_analysis Mass Spectrometry Analysis A Prepare 'Light' and 'Heavy' SILAC Media ('Heavy' contains labeled Tryptophan) B Culture cells in respective media for at least 5-6 cell divisions A->B C Verify >95% incorporation of heavy Tryptophan by MS B->C D Apply experimental treatment to one cell population C->D E Harvest and lyse cells D->E F Combine 'Light' and 'Heavy' lysates in a 1:1 protein ratio E->F G Protein digestion (e.g., with trypsin) F->G H LC-MS/MS analysis G->H I Data analysis: Identify peptides and quantify Heavy/Light ratios H->I

Caption: A generalized workflow for a SILAC experiment utilizing labeled tryptophan.

Detailed Steps:

  • Media Preparation: Prepare SILAC-specific cell culture medium that lacks tryptophan. For the "heavy" medium, supplement it with the desired labeled tryptophan (e.g., Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ after removal of the protecting groups, or commercially available L-Tryptophan-¹³C₁₁,¹⁵N₂). For the "light" medium, add unlabeled L-tryptophan at the same concentration. Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Cell Culture and Labeling: Culture your cells of interest in both the "light" and "heavy" media for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Incorporation Check: Before starting the experiment, it is crucial to verify the incorporation efficiency. This can be done by analyzing a small sample of the "heavy" labeled cells by mass spectrometry to confirm that over 95% of the tryptophan-containing peptides have incorporated the heavy isotope.

  • Experimental Treatment: Apply your experimental conditions (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them using a suitable buffer. Quantify the protein concentration in both the "light" and "heavy" lysates.

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the combined protein sample into peptides using an appropriate protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each tryptophan-containing peptide. This ratio reflects the change in protein abundance between the two experimental conditions.

Tryptophan Signaling Pathways

Tryptophan is a precursor to several important signaling molecules. Understanding its metabolic fate is crucial in many areas of research, including neuroscience and immunology.

The Kynurenine Pathway

The kynurenine pathway is the primary route of tryptophan catabolism, accounting for the degradation of over 95% of dietary tryptophan.[8] It produces several neuroactive metabolites and is implicated in various diseases.

Kynurenine_Pathway Trp Tryptophan NFK N-Formylkynurenine Trp->NFK IDO/TDO Kyn Kynurenine NFK->Kyn Formamidase KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KAT 3HK 3-Hydroxykynurenine Kyn->3HK KMO AA Anthranilic Acid Kyn->AA Kynureninase 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA Kynureninase QA Quinolinic Acid (Neurotoxic) 3HAA->QA NAD NAD+ QA->NAD Serotonin_Pathway Trp Tryptophan 5HTP 5-Hydroxytryptophan Trp->5HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) 5HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) Melatonin Melatonin Serotonin->Melatonin Multi-step process

References

A Comparative Guide to the Validation of Labeled Peptide Synthesis Using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ with other labeled amino acids for the validation of solid-phase peptide synthesis (SPPS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation strategy for your research needs.

Introduction

The synthesis of peptides with high purity and fidelity is crucial for their application in research, diagnostics, and therapeutics. The validation of peptide synthesis ensures that the correct amino acid sequence has been assembled and that side reactions have been minimized. The incorporation of stable isotope-labeled amino acids provides a powerful analytical tool for this validation process. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, a tryptophan derivative where all eleven carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N, offers distinct advantages for monitoring the efficiency and accuracy of peptide synthesis, particularly for tryptophan-containing peptides which are susceptible to side reactions.

Stable isotope-labeled peptides are chemically and physically indistinguishable from their endogenous counterparts in terms of retention time and ionization efficiency, making them ideal internal standards.[1] This guide will delve into the specific benefits of using a fully labeled tryptophan amino acid for in-process and final product validation.

Comparison of Labeled Amino Acids for Peptide Synthesis Validation

The choice of a labeled amino acid for validating peptide synthesis depends on several factors, including the analytical method to be used, the specific sequence of the peptide, and the potential side reactions to be monitored.

FeatureFmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂Other ¹³C or ¹⁵N Labeled Amino Acids (e.g., Leu, Ala)
Mass Shift +13 DaVariable, typically +4 to +10 Da[1]
Analytical Signature Distinct and unambiguous mass shift, easily resolved from the natural isotope envelope, especially in high-resolution mass spectrometry.Clear mass shift, but may have some overlap with the isotopic envelope of larger unlabeled peptides.
Side Reaction Monitoring The Boc protecting group on the indole nitrogen minimizes side reactions during synthesis.[2] The significant mass shift allows for sensitive detection of any tryptophan-related side products (e.g., alkylation).Not specific for monitoring tryptophan-related side reactions.
NMR Spectroscopy Suitable for biomolecular NMR studies to probe structure and dynamics.[3]Also suitable for NMR, but the specific nuclei will differ.
Cost-Effectiveness Generally higher cost due to the complexity of synthesizing a fully labeled, protected amino acid.Can be more cost-effective, especially for amino acids with simpler structures.
Versatility Excellent for validating the synthesis of tryptophan-containing peptides and as an internal standard for their quantification.Broadly applicable for validating the synthesis of various peptides and for use as internal standards.

Experimental Protocols

I. General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

This protocol outlines the manual Fmoc-SPPS procedure. Automated synthesizers will follow a similar workflow.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂)

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 7 minutes. Repeat this step once.[1]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For the incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, follow the same procedure.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • On-Resin Analysis (Optional): After the coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, a small aliquot of the resin can be cleaved to verify its incorporation by mass spectrometry.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then analyzed by mass spectrometry and/or NMR.

II. LC-MS/MS Protocol for Validation of Labeled Peptide Synthesis

This protocol is designed to confirm the successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and to assess the purity of the synthesized peptide.

Materials:

  • Purified labeled peptide

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a final concentration of approximately 0.1 mg/mL.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution, for example:

      • 0-5 min: 5% Solvent B

      • 5-35 min: 5-95% Solvent B

      • 35-40 min: 95% Solvent B

      • 40-45 min: 95-5% Solvent B

      • 45-50 min: 5% Solvent B

    • Set the flow rate to a suitable value for the column dimensions (e.g., 0.3 mL/min).

  • MS/MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan (MS1) to identify the molecular ion of the labeled peptide. The expected mass will be the sum of the unlabeled peptide mass plus 13 Da for the incorporated ¹³C₁₁¹⁵N₂-tryptophan.

    • Perform a product ion scan (MS/MS or fragmentation) of the precursor ion corresponding to the labeled peptide to confirm its sequence.

  • Data Analysis:

    • Confirm the presence of the peak corresponding to the correct mass-to-charge ratio (m/z) of the fully labeled peptide.

    • Analyze the MS/MS spectrum to verify the amino acid sequence. The fragment ions containing the labeled tryptophan will show a mass shift of +13 Da.

    • Assess the purity of the peptide by integrating the peak area of the desired product and comparing it to the area of any impurity peaks in the chromatogram.

Visualizations

Workflow for Validation of Labeled Peptide Synthesis

G cluster_0 Peptide Synthesis cluster_1 Validation & Analysis start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling labeled_coupling Couple Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ coupling->labeled_coupling repeat Repeat for all AAs coupling->repeat Unlabeled AAs labeled_coupling->repeat repeat->deprotection final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Cleavage from Resin final_deprotection->cleavage end_synthesis Crude Labeled Peptide cleavage->end_synthesis purification RP-HPLC Purification end_synthesis->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis nmr_analysis NMR Analysis (Optional) purification->nmr_analysis data_analysis Data Interpretation ms_analysis->data_analysis nmr_analysis->data_analysis validation_report Validation Report data_analysis->validation_report G cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry cluster_2 Data Analysis sample Labeled Peptide Sample lc Liquid Chromatography (LC) sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 detector Detector ms2->detector mass_confirmation Confirm Molecular Weight (+13 Da) detector->mass_confirmation sequence_verification Verify Fragment Ions detector->sequence_verification purity_assessment Assess Purity from Chromatogram detector->purity_assessment

References

A Researcher's Guide to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂: Applications and Comparative Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled amino acids is a cornerstone of modern proteomics and peptide-based drug discovery. Among these, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ stands out as a critical tool for introducing a stable isotope signature into peptides and proteins. This guide provides a comprehensive overview of its applications, a comparison with alternatives, and detailed experimental protocols to support its use in the laboratory.

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the tryptophan molecule is enriched with eleven ¹³C atoms and two ¹⁵N atoms. This isotopic labeling allows for the precise tracking and quantification of tryptophan-containing peptides and proteins in complex biological samples.

Core Applications and Comparative Advantages

The primary applications of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ lie in solid-phase peptide synthesis (SPPS), quantitative proteomics, and metabolic studies. The presence of the Boc protecting group on the indole nitrogen is particularly advantageous in preventing side reactions during peptide synthesis, especially in sequences containing arginine.

Performance in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the indole ring of tryptophan is susceptible to modification during the acidic cleavage steps, particularly in the presence of reactive species generated from the deprotection of other amino acids like arginine. The use of a Boc protecting group on the tryptophan indole minimizes these side reactions, leading to purer crude peptides and higher yields.

Parameter Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Unlabeled Fmoc-Trp(Boc)-OH Fmoc-Trp-OH (unprotected indole)
Purity of Crude Peptide High, especially in Arg-containing sequences.High, especially in Arg-containing sequences.Lower, susceptible to side reactions.
Overall Yield Generally higher due to reduced side reactions.Generally higher due to reduced side reactions.Potentially lower due to product loss from side reactions.
Application in Quantitative Proteomics Yes, as an internal standard.No.No.
Application in NMR Structural Studies Yes, for signal enhancement and assignment.No.No.
Utility in Quantitative Mass Spectrometry

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or the use of stable isotope-labeled synthetic peptides as internal standards are common techniques. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a key reagent for synthesizing these internal standards. When a known amount of the heavy-labeled peptide is spiked into a biological sample, the ratio of the mass spectrometry signal intensities of the labeled ("heavy") and unlabeled ("light") peptides allows for precise quantification of the endogenous peptide.

The ¹³C and ¹⁵N labels in Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ provide a significant mass shift, moving the peptide's isotopic cluster away from the unlabeled counterpart in the mass spectrum, which facilitates accurate quantification.

Parameter ¹³C₁₁,¹⁵N₂-Labeled Tryptophan Peptides Unlabeled Tryptophan Peptides
Mass Spectrometry Signal Distinct, higher m/z peak.Endogenous, lower m/z peak.
Quantification Serves as an internal standard for absolute or relative quantification.The target for quantification.
Signal-to-Noise Ratio Can be optimized by adjusting the spike-in amount.Dependent on endogenous abundance.
Advantages in NMR Spectroscopy

For nuclear magnetic resonance (NMR) studies of peptides and proteins, isotopic labeling is often essential for resolving spectral overlap and for specific resonance assignments. The incorporation of ¹³C and ¹⁵N enhances the sensitivity of NMR experiments and enables the use of heteronuclear correlation techniques, which are crucial for determining the three-dimensional structure and dynamics of biomolecules. The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ allows for the site-specific introduction of these NMR-active nuclei.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc-amino acids, including the incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-6 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂) and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activator base (e.g., DIPEA, NMM) to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3-4 times).

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Quantitative Analysis of Tryptophan Metabolites using LC-MS/MS

This protocol describes the use of a ¹³C,¹⁵N-labeled tryptophan internal standard for the quantification of tryptophan and its metabolites in biological samples.

1. Sample Preparation:

  • To a known volume of biological sample (e.g., serum, cell lysate), add a known amount of the ¹³C,¹⁵N-labeled tryptophan internal standard.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid.

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18).

  • Elute the analytes using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

  • Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Set up MRM transitions for the unlabeled tryptophan and its metabolites, as well as for the ¹³C,¹⁵N-labeled tryptophan internal standard.

3. Quantification:

  • Integrate the peak areas for the endogenous analytes and the internal standard.

  • Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a standard curve prepared with known concentrations of the unlabeled analytes and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways

Tryptophan Metabolism Pathway

Tryptophan is a precursor to several important bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. The use of isotopically labeled tryptophan allows researchers to trace its fate through these metabolic routes.

Tryptophan_Metabolism Trp Tryptophan (¹³C₁₁,¹⁵N₂-labeled) Serotonin Serotonin Pathway Trp->Serotonin TPH Kynurenine Kynurenine Pathway Trp->Kynurenine IDO/TDO 5_HTP 5-Hydroxytryptophan Serotonin->5_HTP KYN Kynurenine Kynurenine->KYN 5_HT Serotonin 5_HTP->5_HT AADC Melatonin Melatonin 5_HT->Melatonin KYNA Kynurenic Acid KYN->KYNA KAT QUIN Quinolinic Acid KYN->QUIN KMO, KYNU NAD NAD+ QUIN->NAD

Caption: Simplified diagram of the major tryptophan metabolic pathways.

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a stable isotope-labeled peptide internal standard synthesized with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

Quantitative_Proteomics_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis SPPS Fmoc-SPPS using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Purification RP-HPLC Purification SPPS->Purification QC Mass Spec QC Purification->QC Labeled_Peptide Heavy Labeled Peptide Standard QC->Labeled_Peptide Spike_In Spike-in Heavy Peptide Standard Labeled_Peptide->Spike_In Bio_Sample Biological Sample Bio_Sample->Spike_In Digestion Protein Digestion Spike_In->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peak Integration) LC_MS->Data_Analysis Quantification Quantification of Endogenous Peptide Data_Analysis->Quantification

Caption: Workflow for quantitative proteomics using a labeled peptide standard.

Isotope-Labeled Tryptophan in Peptide Synthesis: A Comparative Guide to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and structural analysis of peptides are paramount. Isotope-labeled amino acids are indispensable tools in this endeavor, with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ emerging as a critical reagent for solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of this fully labeled tryptophan derivative, supported by experimental data, to inform its application in demanding research contexts.

Performance in Peptide Synthesis: Enhanced Purity and Yield

The incorporation of tryptophan into peptide sequences during Fmoc-based SPPS can be challenging due to the susceptibility of the indole side chain to modification. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, as in Fmoc-Trp(Boc)-OH, is a well-established strategy to mitigate these side reactions. This protection is particularly crucial in sequences also containing arginine, as the acidic conditions used for the removal of arginine's protecting group can lead to alkylation of the unprotected tryptophan indole ring.

While the use of the unlabeled Fmoc-Trp(Boc)-OH is standard practice for improving peptide purity, the quality of the amino acid reagent itself is a critical determinant of the final peptide's integrity. A study on the impact of purifying Fmoc-amino acids demonstrated a significant improvement in the purity of the final peptide product.

Table 1: Impact of Fmoc-Trp(Boc)-OH Purification on Peptide Purity

Amino Acid DerivativePurity Before PurificationPurity After PurificationFinal Crude Peptide PurityPurity Increase
Fmoc-Trp(Boc)-OH~85%>99%68.08%>15%

Data synthesized from a study on the purification of various Fmoc-amino acids, including Fmoc-Trp(Boc)-OH, and their impact on the synthesis of Glucagon.[1]

This data underscores the importance of starting with highly pure building blocks to achieve a high-quality final peptide. The use of high-purity Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ can be expected to confer the same advantages in terms of minimizing synthesis side-products, with the added benefit of isotopic labeling for downstream analysis.

Comparison with Alternatives for Tryptophan Labeling

While Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ offers the advantage of a fully protected and labeled building block ready for direct incorporation into SPPS, alternative methods for introducing isotopic labels into tryptophan exist. These primarily involve the in-situ generation of labeled tryptophan or the use of differently protected labeled precursors.

Table 2: Comparison of Tryptophan Labeling Strategies

MethodDescriptionAdvantagesDisadvantages
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Incorporation Direct use of the pre-labeled and protected amino acid in Fmoc-SPPS.High incorporation efficiency, minimal risk of side reactions on the indole ring, precise control over label position.Higher initial cost of the labeled amino acid.
Fmoc-Trp(For)-OH Incorporation Uses a formyl (For) protecting group on the indole nitrogen.Offers protection against some side reactions.The formyl group is less robust than the Boc group and can be partially cleaved under certain SPPS conditions.
Unprotected Fmoc-Trp-OH with Scavengers Incorporation of Fmoc-Trp-OH without indole protection, relying on scavengers during cleavage to prevent side reactions.Lower cost of the amino acid.Higher risk of tryptophan modification, leading to lower purity and yield of the target peptide.

The primary advantage of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ lies in its robustness and the superior protection it offers to the tryptophan indole side chain throughout the synthesis process. This leads to a cleaner crude product, simplifying purification and ultimately increasing the overall yield of the desired labeled peptide.

Experimental Protocols

The incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into a peptide sequence follows standard Fmoc-SPPS protocols. Below is a generalized methodology.

General Protocol for Fmoc-SPPS Incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add an activation base (e.g., DIPEA, NMM; 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the tryptophan indole) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Trp(Boc)-OH-13C11,15N2 + HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification

Fmoc-SPPS workflow for peptide synthesis.

Applications in Structural Biology and Proteomics

The incorporation of ¹³C and ¹⁵N isotopes into tryptophan residues provides powerful probes for structural and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stable isotopes in Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ allow for the use of heteronuclear NMR experiments to study the structure and dynamics of peptides and proteins. The ¹³C and ¹⁵N nuclei provide additional dimensions in NMR spectra, helping to resolve spectral overlap and enabling the determination of three-dimensional structures. The chemical shifts of the tryptophan side-chain carbons and nitrogen are sensitive to the local environment and can provide valuable information about protein folding, ligand binding, and conformational changes.

NMR_Signaling_Pathway Labeled_Peptide Peptide with 13C,15N-Trp NMR_Spectrometer NMR Spectrometer Labeled_Peptide->NMR_Spectrometer HSQC 2D/3D HSQC/HNCO etc. NMR_Spectrometer->HSQC Structural_Info Structural & Dynamic Information (Folding, Binding) HSQC->Structural_Info

Workflow for NMR-based structural analysis.
Mass Spectrometry (MS)

In quantitative proteomics, peptides containing ¹³C and ¹⁵N serve as ideal internal standards. The mass shift introduced by the heavy isotopes allows for the precise and accurate quantification of the corresponding unlabeled peptide in a complex biological sample. This is crucial for applications such as biomarker discovery and validation, and for studying protein expression levels under different conditions.

MS_Workflow cluster_sample Sample Preparation Biological_Sample Biological Sample (Unlabeled Peptide) MS_Analysis LC-MS/MS Analysis Biological_Sample->MS_Analysis Labeled_Standard Labeled Peptide Standard (13C,15N-Trp) Labeled_Standard->MS_Analysis Quantification Quantitative Analysis (Peak Area Ratio) MS_Analysis->Quantification

Quantitative proteomics workflow using a labeled peptide standard.

Conclusion

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ stands out as a superior reagent for the synthesis of tryptophan-containing peptides intended for advanced analytical applications. The combination of indole side-chain protection and full isotopic labeling ensures the synthesis of high-purity labeled peptides, minimizing confounding side products and simplifying downstream analysis. While the initial investment in the labeled amino acid is higher, the resulting quality of the synthetic peptide and the richness of the data that can be obtained in NMR and MS studies provide significant value for researchers in drug discovery and structural biology. The use of this reagent, coupled with optimized SPPS protocols, empowers the precise and reliable investigation of peptide and protein function.

References

Safety Operating Guide

Proper Disposal of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a hazardous chemical waste. Due to its classification as an aquatic toxicant and potential skin sensitizer, it must not be disposed of in regular laboratory trash or down the drain. Adherence to your institution's specific hazardous waste protocols is mandatory.

This guide provides detailed procedures for the safe handling and disposal of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, its contaminated materials, and associated solutions.

I. Safety and Hazard Information

Fmoc-Trp(Boc)-OH and its isotopically labeled form are classified with the following hazards:

Hazard ClassificationGHS CodeDescriptionSource
Skin SensitizationH317May cause an allergic skin reaction.[1]
Hazardous to the Aquatic Environment (Chronic)H411, H413Toxic or may cause long-lasting harmful effects to aquatic life.[1][2]

Given these classifications, all disposal procedures should be conducted while wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

II. Disposal of Solid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Unused or waste Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in its solid, powdered form must be disposed of as hazardous solid chemical waste.

Experimental Protocol for Solid Waste Disposal:

  • Container Selection: Choose a sealable, chemically compatible container for solid waste. The original product container is often a suitable option if it is intact and can be securely closed.[3][4]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂"

    • Associated hazards (e.g., "Aquatic Toxicant," "Skin Sensitizer").

    • The date accumulation started.

  • Accumulation: Collect the solid waste in the designated container, ensuring the container is kept closed when not in use.[5] Store the container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal Request: Once the container is full or ready for disposal, submit a request for pickup through your institution's Environmental Health and Safety (EH&S) department or equivalent office.[6][7]

III. Disposal of Contaminated Labware and Materials

Disposable items such as gloves, weigh boats, and absorbent paper contaminated with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ must also be treated as hazardous waste.

Experimental Protocol for Contaminated Solid Waste:

  • Segregation: Collect all chemically contaminated solid waste in a designated container separate from non-hazardous lab trash.[5]

  • Packaging: Place the contaminated items in a clear plastic bag to allow for visual inspection by waste technicians.[5] Double-bagging is recommended.[5]

  • Labeling: Clearly label the bag with a hazardous waste tag that lists the chemical contaminant: "Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂."[5]

  • Disposal: Dispose of the bag through your institution's chemical waste program.[7]

For non-disposable glassware, decontaminate by rinsing with a suitable solvent (e.g., acetone, methanol) and collect the rinsate as hazardous liquid waste.

IV. Disposal of Solutions Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Solutions used in peptide synthesis that contain this compound, including cleavage cocktails with reagents like trifluoroacetic acid (TFA) or deprotection solutions with piperidine, are considered hazardous liquid waste.

Experimental Protocol for Liquid Waste Disposal:

  • Container: Use a sealable, chemically compatible container for liquid waste. Ensure the container material is appropriate for the solvents used (e.g., avoid metal containers for acidic solutions).[4]

  • Segregation: Do not mix incompatible waste streams.[3] For example, acidic waste (e.g., TFA cleavage solutions) should be kept separate from basic waste (e.g., piperidine deprotection solutions).

  • Labeling: Attach a hazardous waste label to the container. List all chemical constituents and their approximate percentages.

  • Storage and Disposal: Keep the liquid waste container securely capped and within secondary containment to prevent spills.[5] Arrange for pickup via your institution's hazardous waste program.

V. Disposal of Isotopically Labeled Waste

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ contains stable, non-radioactive isotopes. While these do not pose a radiation hazard, it is best practice to manage this waste with care.

  • Segregation: Whenever possible, it is advisable to segregate waste containing stable isotopes from other chemical waste streams to prevent the unnecessary disposal of these valuable materials.[]

  • Labeling: The presence of the ¹³C and ¹⁵N isotopes should be noted on the hazardous waste label. This provides waste disposal facilities with the most accurate information about the material's composition.

Stable isotope-labeled waste generally does not require different disposal procedures than its non-labeled counterpart, as the chemical hazards are identical.[]

Below is a diagram illustrating the decision-making process for the proper disposal of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.

G cluster_start Waste Identification cluster_form Determine Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_contaminated Contaminated Material Stream start Identify Waste Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ form Solid, Liquid, or Contaminated Material? start->form solid_waste Pure Solid Chemical form->solid_waste Solid liquid_waste Liquid Solution form->liquid_waste Liquid contaminated_waste Contaminated Labware (Gloves, Wipes, etc.) form->contaminated_waste Contaminated Material solid_container Place in Labeled, Sealable Container solid_waste->solid_container solid_disposal Dispose via EH&S Solid Chemical Waste solid_container->solid_disposal liquid_container Place in Labeled, Sealable Liquid Container liquid_waste->liquid_container liquid_disposal Dispose via EH&S Liquid Chemical Waste liquid_container->liquid_disposal contaminated_container Double-Bag in Labeled, Clear Plastic Bags contaminated_waste->contaminated_container contaminated_disposal Dispose via EH&S Contaminated Solid Waste contaminated_container->contaminated_disposal

Caption: Disposal workflow for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ waste.

References

Essential Safety and Handling Guide for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ must adhere to stringent safety protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of this compound.

Chemical and Hazard Identification

Identifier Information
Product Name Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
CAS Number 143824-78-6[1]
Appearance White solid powder[2]
Primary Hazards May cause an allergic skin reaction.[1] Toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[1] H413: May cause long lasting harmful effects to aquatic life.[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P333+P313: IF SKIN irritation or rash occurs: Get medical advice/attention.[1][2] P391: Collect spillage.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is required to determine all potential hazards and select the appropriate PPE.[4] The minimum required PPE for handling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ includes:

PPE Category Specific Recommendations Rationale
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.To prevent skin contact and potential sensitization.[1] Nitrile gloves offer protection against a range of chemicals.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[4] When there is a splash hazard, such as when working with solutions, safety goggles and a face shield should be worn.[4][5]To protect eyes from dust particles and chemical splashes.[5][6]
Skin and Body Protection A lab coat is essential to protect skin and personal clothing.[5][6][7] Long pants and closed-toe shoes are mandatory in a laboratory setting.[4]To prevent contamination of personal clothing and protect the skin from spills.[5][6]
Respiratory Protection For handling small quantities of the powder in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.To avoid inhalation of the powdered chemical.[2]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving 1. Receiving storage 2. Storage receiving->storage Inspect container Store at 2-8°C ppe 3. Don PPE weighing 4. Weighing ppe->weighing dissolving 5. Dissolving weighing->dissolving Use fume hood or ventilated enclosure reaction 6. Reaction dissolving->reaction solid_waste 7. Solid Waste reaction->solid_waste Contaminated consumables liquid_waste 8. Liquid Waste reaction->liquid_waste Unused solutions decontamination 9. Decontamination solid_waste->decontamination Dispose as chemical waste liquid_waste->decontamination Dispose as chemical waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.